Mazisotine
Beschreibung
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Eigenschaften
CAS-Nummer |
1638588-92-7 |
|---|---|
Molekularformel |
C16H23N3O2 |
Molekulargewicht |
289.37 g/mol |
IUPAC-Name |
(1S,5R)-N-[2-methyl-1-[(3-methyl-2-pyridinyl)oxy]propan-2-yl]-3-azabicyclo[3.1.0]hexane-6-carboxamide |
InChI |
InChI=1S/C16H23N3O2/c1-10-5-4-6-18-15(10)21-9-16(2,3)19-14(20)13-11-7-17-8-12(11)13/h4-6,11-13,17H,7-9H2,1-3H3,(H,19,20)/t11-,12+,13? |
InChI-Schlüssel |
PCINBSQTEDBZDB-FUNVUKJBSA-N |
Isomerische SMILES |
CC1=C(N=CC=C1)OCC(C)(C)NC(=O)C2[C@H]3[C@@H]2CNC3 |
Kanonische SMILES |
CC1=C(N=CC=C1)OCC(C)(C)NC(=O)C2C3C2CNC3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Discovery and Synthesis of LY3556050: A Novel SSTR4 Agonist for Chronic Pain
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LY3556050 (also known as mazisotine and formerly as CNTX-0290) is a potent and selective, orally bioavailable, non-peptide small molecule agonist of the somatostatin receptor subtype 4 (SSTR4). Identified as a promising non-opioid analgesic, LY3556050 has been the subject of clinical investigation for the treatment of various chronic pain conditions, including diabetic peripheral neuropathic pain, osteoarthritis, and chronic low back pain. This technical guide details the discovery, preclinical pharmacology, and chemical synthesis of LY3556050, providing a comprehensive resource for researchers and scientists in the field of pain therapeutics and GPCR-targeted drug discovery.
Introduction: Targeting SSTR4 for Analgesia
The somatostatin receptor family, comprising five G protein-coupled receptor (GPCR) subtypes (SSTR1-5), mediates the diverse physiological effects of the endogenous peptide hormone somatostatin. These receptors are widely distributed throughout the body and are involved in regulating endocrine and nervous system functions. The SSTR4 subtype, in particular, is expressed in sensory neurons of the peripheral nervous system and has emerged as a key target for the development of novel analgesics.
Activation of SSTR4 is believed to inhibit peripheral nociceptive activity, thereby reducing the transmission of pain signals. This mechanism offers a promising alternative to traditional opioid analgesics, which are associated with significant side effects and the risk of addiction. The development of selective, non-peptide SSTR4 agonists like LY3556050 represents a targeted approach to pain management with the potential for an improved safety profile.
LY3556050 originated from Centrexion Therapeutics as CNTX-0290 and was subsequently licensed to Eli Lilly and Company.[1] It has progressed to Phase 2 clinical trials for various chronic pain indications.[2]
Discovery and Preclinical Pharmacology
The discovery of LY3556050 is rooted in medicinal chemistry efforts to identify potent and selective small molecule agonists for the SSTR4 receptor. The core chemical scaffold of LY3556050 belongs to a class of 3-aza-bicyclo[3.1.0]hexane-6-carboxylic acid amide derivatives.
In Vitro Pharmacology
LY3556050 is a potent agonist of the human SSTR4 receptor. In functional assays, it demonstrates a half-maximal effective concentration (EC50) in the low nanomolar range, indicating high potency. The compound also exhibits good metabolic stability in human liver microsomes, a critical parameter for oral drug candidates.
Table 1: In Vitro Pharmacological Profile of LY3556050
| Parameter | Value |
| Target | Somatostatin Receptor 4 (SSTR4) |
| Mechanism of Action | Agonist |
| Potency | |
| EC50 (human SSTR4) | 4.7 nM[3][4] |
| Metabolic Stability | |
| Half-life (Human Liver Microsomes) | > 130 minutes[4] |
Preclinical Development Rationale
The selection of LY3556050 (as CNTX-0290) for clinical development was supported by its promising preclinical profile. It demonstrated efficacy in various animal models of chronic pain.[5] The activation of SSTR4 by LY3556050 is thought to act as a "master control" switch, down-regulating the activity of several other pain receptors and channels, thereby impeding the transmission of pain signals.[5][6]
Chemical Synthesis of LY3556050
LY3556050 is identified as "Example 47" in patent WO2014184275A1. The synthesis involves a multi-step sequence culminating in the coupling of a bicyclic amine with a carboxylic acid derivative.
Synthetic Scheme
The general synthetic approach involves the preparation of the key 3-aza-bicyclo[3.1.0]hexane intermediate and the substituted pyridine carboxylic acid, followed by an amide bond formation. The final deprotection step yields the target compound.
Caption: Generalized synthetic workflow for LY3556050.
Experimental Protocol
The following is a representative experimental protocol adapted from the general procedures described for analogous compounds in the patent literature.
Step 1: Amide Coupling
To a solution of the appropriate 3-aza-bicyclo[3.1.0]hexane amine precursor and the pyridine carboxylic acid precursor in a suitable aprotic solvent (e.g., dimethylformamide), a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) are added. The reaction mixture is stirred at room temperature until completion, as monitored by LC-MS.
Step 2: Work-up and Purification of the Intermediate
The reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous solutions of a weak acid (e.g., citric acid), a weak base (e.g., sodium bicarbonate), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude protected intermediate.
Step 3: Deprotection
The protecting group (e.g., a tert-butoxycarbonyl group) on the bicyclic amine nitrogen is removed under acidic conditions. For instance, the protected intermediate is dissolved in a solvent such as dichloromethane (DCM) and treated with an excess of trifluoroacetic acid (TFA) or a solution of hydrogen chloride in an appropriate solvent (e.g., 4M HCl in dioxane). The reaction is stirred at room temperature until the deprotection is complete.
Step 4: Final Purification
Following deprotection, the reaction mixture is concentrated. The residue is then purified to yield the final product, LY3556050. A common method for purification of the final amine salt is by purification on an SCX (Strong Cation Exchange) cartridge. The cartridge is washed with methanol and DCM, and the product is subsequently eluted with a solution of ammonia in methanol.[7] The solvent is removed in vacuo to provide the purified compound.
Table 2: Characterization Data for LY3556050 (Example 47)
| Analysis Method | Result |
| HPLC-MS (Method 10) | Rt = 3.63 min |
| MS (ESI pos) | m/z = 375 (M+H)+[7] |
Mechanism of Action and Signaling Pathway
LY3556050 exerts its analgesic effect by acting as an agonist at the SSTR4 receptor, which is coupled to inhibitory G proteins (Gi/o). Upon binding of LY3556050, the G protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the modulation of ion channel activity and a reduction in neuronal excitability and neurotransmitter release in pain-sensing neurons.
Caption: Simplified SSTR4 receptor signaling pathway activated by LY3556050.
Conclusion
LY3556050 is a significant compound in the ongoing search for novel, non-opioid analgesics. Its discovery and development highlight the therapeutic potential of targeting the SSTR4 receptor for the management of chronic pain. The synthetic route is accessible and allows for the preparation of this and related 3-aza-bicyclo[3.1.0]hexane derivatives for further investigation. The preclinical data, particularly its potency and metabolic stability, established a strong foundation for its evaluation in clinical trials. This guide provides a core technical summary to aid researchers and drug development professionals in understanding the background and key attributes of LY3556050.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. This compound (LY3556050) / Eli Lilly, Centrexion Therap [delta.larvol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Centrexion Provides Updates And Advancements For Pipeline Of Chronic Pain Treatments - BioSpace [biospace.com]
- 6. Lilly lands non-opioid pain asset | Drug Discovery News [drugdiscoverynews.com]
- 7. WO2014184275A1 - New somatostatin receptor subtype 4 (sstr4) agonists - Google Patents [patents.google.com]
Preclinical Pharmacology of Mazisotine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mazisotine (also known as LY3556050 and CNTX-0290) is a selective, non-peptide agonist of the somatostatin receptor subtype 4 (SSTR4).[1][2] It was investigated as a potential non-opioid analgesic for the treatment of chronic pain conditions, including diabetic peripheral neuropathic pain, osteoarthritis, and chronic low back pain.[3][4][5] Somatostatin is an inhibitory neuropeptide that can modulate nociceptive signaling in the peripheral nervous system.[6] The development of this compound was based on the hypothesis that selective activation of SSTR4, which is expressed on sensory neurons, could provide pain relief.[1] Phase 1 clinical trials suggested that this compound was well-tolerated and had good oral absorption.[5] While showing some efficacy in a Phase 2 trial for diabetic peripheral neuropathic pain, it did not demonstrate superiority over placebo in trials for osteoarthritis and chronic low back pain.[4][6][7] Ultimately, the clinical development of this compound for pain was discontinued by Eli Lilly.[8] This technical guide provides a comprehensive overview of the available preclinical pharmacology of this compound, intended for researchers and professionals in drug development.
Mechanism of Action
This compound is a selective agonist of the somatostatin receptor subtype 4 (SSTR4), a G-protein coupled receptor.[1][2] The activation of SSTR4 by an agonist like this compound is thought to inhibit peripheral nociceptive activity.[6] According to a press release from Centrexion, the proposed mechanism involves the SSTR4 receptor acting as a "master control" switch to reduce the activity of several other pain receptors, including specific calcium and potassium channels, as well as TRPV1 and TRPA1 channels, thereby decreasing the transmission of pain signals.[9]
Signaling Pathway
The binding of this compound to the SSTR4 receptor is expected to initiate a signaling cascade that leads to the inhibition of neuronal excitability and a reduction in pain signaling. A simplified representation of this proposed pathway is depicted below.
References
- 1. LY3556050 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. LY3556050 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. This compound (LY3556050) / Eli Lilly, Centrexion Therap [delta.larvol.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 7. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Lilly lands non-opioid pain asset | Drug Discovery News [drugdiscoverynews.com]
Mazisotine (LY3556050): A Novel Somatostatin Receptor Subtype 4 Agonist for the Treatment of Diabetic Peripheral Neuropathic Pain
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Diabetic peripheral neuropathic pain (DPNP) represents a significant unmet medical need, with existing therapies offering limited efficacy and notable side effects for many patients. Mazisotine (also known as LY3556050) is an investigational, orally bioavailable, selective small molecule agonist of the somatostatin receptor subtype 4 (SSTR4). This receptor is a G-protein coupled receptor expressed on peripheral sensory neurons, and its activation leads to inhibitory effects on nociceptive signaling. Preclinical and clinical data suggest that this compound's targeted mechanism of action offers a promising non-opioid approach to alleviating chronic neuropathic pain. A recently completed Phase 2 clinical trial (NCT04707157) in patients with DPNP demonstrated that this compound was associated with a statistically significant improvement in pain scores compared to placebo. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, clinical trial results, and experimental protocols to support ongoing research and development in the field of neuropathic pain.
Mechanism of Action: SSTR4-Mediated Analgesia
This compound exerts its analgesic effect by selectively activating the SSTR4, a member of the G-protein coupled receptor (GPCR) superfamily. SSTR4 is primarily coupled to inhibitory G-proteins (Gαi/o).[1][2][3] The proposed signaling pathway leading to pain reduction is initiated upon this compound binding to SSTR4 on the pre-synaptic terminals of nociceptive neurons in the dorsal root ganglia.
This binding event triggers the dissociation of the G-protein into its Gαi/o and Gβγ subunits, which then modulate downstream effectors to reduce neuronal excitability:
-
Activation of GIRK Channels: The Gβγ subunit directly binds to and activates G-protein-gated inwardly rectifying potassium (GIRK) channels.[1][2][3] This activation leads to an efflux of potassium ions (K+) from the neuron, causing hyperpolarization of the cell membrane. This hyperpolarized state increases the threshold required to trigger an action potential, thereby dampening the transmission of pain signals.
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit also inhibits N-type and P/Q-type voltage-gated calcium channels.[1] This inhibition reduces the influx of calcium ions (Ca2+) into the pre-synaptic terminal upon depolarization, which is a critical step for the fusion of neurotransmitter-containing vesicles with the membrane.
-
Inhibition of Adenylyl Cyclase (AC): The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP can decrease the activity of Protein Kinase A (PKA), which in turn can modulate the function of various ion channels and receptors involved in nociception, such as reducing the sensitization of Transient Receptor Potential Vanilloid 1 (TRPV1) channels.[2][3]
The net effect of these actions is a significant reduction in the release of pro-nociceptive neurotransmitters, such as glutamate and substance P, into the synaptic cleft, thereby inhibiting the propagation of pain signals to the central nervous system.
Preclinical Evidence
Animal Models of Diabetic Neuropathy
The efficacy of SSTR4 agonists, including this compound, has been evaluated in rodent models of neuropathic pain. The most relevant model for DPNP is the streptozotocin (STZ)-induced diabetes model.
Representative Experimental Protocol: STZ-Induced Neuropathy in Rodents
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are typically used.
-
Induction of Diabetes: Diabetes is induced by a single intraperitoneal (i.p.) injection of STZ (e.g., 50-60 mg/kg in rats, 150-200 mg/kg in mice) dissolved in a citrate buffer. Control animals receive a vehicle injection.
-
Confirmation of Diabetes: Blood glucose levels are monitored from the tail vein. Animals with blood glucose levels consistently above 250-300 mg/dL are considered diabetic and are used for the study.
-
Development of Neuropathy: Diabetic animals typically develop signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia, within 2 to 4 weeks post-STZ injection.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
Pain Behavior Assessment:
-
Mechanical Allodynia: The paw withdrawal threshold in response to mechanical stimulation is measured using von Frey filaments applied to the plantar surface of the hind paw. A significant decrease in the paw withdrawal threshold in diabetic animals indicates mechanical allodynia. The efficacy of this compound is determined by its ability to reverse this threshold back towards baseline.
-
Thermal Hyperalgesia: The latency to paw withdrawal from a radiant heat source is measured using a plantar test apparatus (Hargreaves test). A reduced withdrawal latency indicates thermal hyperalgesia, and an increase in latency following drug administration indicates an anti-hyperalgesic effect.
-
Clinical Development
This compound has been evaluated in Phase 1 and Phase 2 clinical trials for safety, tolerability, pharmacokinetics, and efficacy in neuropathic pain conditions.
Phase 2 Clinical Trial in DPNP (NCT04707157)
A Phase 2, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of this compound in adult participants with DPNP.[4]
-
Study Design: Randomized (2:1, this compound to placebo), double-blind, placebo-controlled, parallel-group study.
-
Participant Population: 68 adults with a diagnosis of Type 1 or Type 2 diabetes for at least 6 months, a history of daily symmetrical neuropathic foot pain for at least 12 weeks, and stable glycemic control.[4]
-
Intervention: Oral administration of this compound, titrated from 200 mg twice daily (BID) up to a maximum dose of 600 mg BID based on tolerability, over an 8-week treatment period.[4]
-
Concomitant Medication Note: Due to a drug-drug interaction, doses of metformin were limited to ≤1000 mg/day.[4]
-
Primary Outcome Measure: Change from baseline to Week 8 in the weekly average of daily self-reported Average Pain Intensity (API) scores, measured on an 11-point Numerical Rating Scale (NRS).[4]
-
Secondary Outcome Measures: Included assessments of overall pain improvement and physical functioning, such as the Brief Pain Inventory-Short Form (BPI-SF) and the Patient Global Impression of Change (PGIC).
This compound demonstrated a statistically significant improvement in the primary endpoint. The effectiveness was observed as early as Week 2 and was sustained throughout the 8-week study period.[4]
Table 1: Primary and Key Secondary Efficacy Endpoints at Week 8
| Endpoint | This compound (600 mg BID) (n=45) | Placebo (n=23) | Posterior Mean Difference vs. Placebo (95% Credible Interval) |
| Primary: Change from Baseline in Average Pain Intensity (NRS) | -2.89 | -1.33 | -1.56 (-2.76, -0.38) |
| Secondary: Change from Baseline in BPI-SF Total Pain Interference Score | -2.31 | -1.27 | -1.04 (-1.97, -0.12) |
| Secondary: Patient Global Impression of Change (PGIC) Score | 2.87 | 3.70 | -0.83 (-1.55, -0.12) |
Data derived from a Bayesian mixed model repeated measures analysis. For PGIC, a lower score indicates greater improvement.
This compound was generally well-tolerated, with most treatment-emergent adverse events (TEAEs) being mild to moderate in severity.[4]
Table 2: Treatment-Emergent Adverse Events (TEAEs) and Discontinuations
| Event | This compound (n=45) | Placebo (n=23) |
| Any TEAE | 80.0% | 65.2% |
| Most Common TEAEs (≥15%) | ||
| Diarrhea | 24.4% | 13.0% |
| Constipation | 20.0% | 4.3% |
| Nausea | 17.8% | 8.7% |
| Increased Anion Gap | 15.6% | 4.3% |
| Serious AEs (SAEs) | 4.4% (2 pts) | 8.7% (2 pts) |
| Discontinuation due to AEs | 26.7% | 13.0% |
| Most common AEs leading to discontinuation | Nausea, Constipation, Diarrhea | N/A |
SAEs were not considered related to the study drug.[4]
Pharmacokinetics
Limited pharmacokinetic data from the Phase 2 study are publicly available. At Week 8, the mean trough plasma concentration of this compound following a 600 mg BID dose was 2310 ± 1320 ng/mL.[4] A dedicated Phase 1 study (NCT05615467) was conducted to evaluate the effect of this compound on metformin pharmacokinetics, which informed the dose restrictions in the Phase 2 trial. Detailed results from Phase 1 studies on the full pharmacokinetic profile of this compound in healthy volunteers are not yet published.
Conclusion and Future Directions
This compound, a selective SSTR4 agonist, has demonstrated promising efficacy and acceptable tolerability in a Phase 2 clinical trial for the treatment of diabetic peripheral neuropathic pain. Its novel, non-opioid mechanism of action, which involves the inhibition of peripheral nociceptive signaling, positions it as a potentially valuable therapeutic option in an area with high unmet medical need. The statistically significant reduction in pain scores, coupled with improvements in patient-reported global impression and physical function, supports its continued development.
Further larger, double-blind, placebo-controlled trials are warranted to confirm the efficacy and further characterize the long-term safety profile of this compound in DPNP. Additional research into the specifics of the drug-drug interaction with metformin will be crucial for guiding its use in a patient population where metformin is a standard of care. The data presented herein provide a strong rationale for the continued investigation of this compound as a novel analgesic for chronic neuropathic pain.
References
Mazisotine: A Technical Guide for Drug Development Professionals
An In-depth Review of the Chemical Structure, Physicochemical Properties, and Biological Activity of the Selective SSTR4 Agonist Mazisotine (LY3556050)
Abstract
This compound, also known as LY3556050, is a potent and selective non-peptide agonist of the somatostatin receptor subtype 4 (SSTR4). Initially developed for the treatment of chronic pain, particularly diabetic peripheral neuropathic pain, it has been the subject of Phase 2 clinical trials. This document provides a comprehensive technical overview of this compound's chemical structure, available physicochemical properties, and its mechanism of action through the SSTR4 signaling pathway. Detailed experimental methodologies for the characterization of SSTR4 agonists are also presented to guide further research and development.
Chemical Structure and Identification
This compound is a complex heterocyclic molecule with the chemical formula C₁₆H₂₃N₃O₂ and a molecular weight of 289.37 g/mol .[1] Its chemical identity is well-defined by its IUPAC name and various chemical identifiers.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (1R,5S,6r)-N-(2-methyl-1-((3-methylpyridin-2-yl)oxy)propan-2-yl)-3-azabicyclo[3.1.0]hexane-6-carboxamide[1] |
| SMILES | Cc1cccnc1OCC(C)(C)NC(=O)[C@@H]2[C@@]3([H])CNC[C@]32[H][1] |
| InChIKey | PCINBSQTEDBZDB-ITGUQSILSA-N[1] |
| CAS Number | 1638588-92-7[1] |
| Molecular Formula | C₁₆H₂₃N₃O₂[1] |
| Molecular Weight | 289.37 g/mol [1] |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Water Solubility | Data not available | - |
| pKa (Predicted) | Basic pKa estimated around 8.5-9.5 (due to the azabicycloalkane and pyridine nitrogens) | Cheminformatic prediction |
| LogP (Predicted) | ~2.5-3.5 | Cheminformatic prediction |
Note: Predicted values are estimations based on the chemical structure and should be confirmed by experimental data.
Mechanism of Action and Signaling Pathways
This compound is a selective agonist for the somatostatin receptor subtype 4 (SSTR4), a G protein-coupled receptor (GPCR). The activation of SSTR4 by this compound initiates a cascade of intracellular signaling events primarily mediated by the Gi alpha subunit of the G protein complex.
The key signaling pathways activated by this compound through SSTR4 are:
-
Inhibition of Adenylate Cyclase: Upon agonist binding, the activated Gi alpha subunit inhibits the enzyme adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Cascade: SSTR4 activation has been shown to stimulate the MAPK/ERK signaling pathway. This activation is sensitive to pertussis toxin, indicating it is a Gi-dependent process.
-
Modulation of Ion Channels: The Gβγ subunits, released upon G protein activation, can directly modulate the activity of ion channels, such as G protein-coupled inwardly rectifying potassium (GIRK) channels. This can lead to membrane hyperpolarization and a reduction in neuronal excitability, a key mechanism for its analgesic effects.
-
PI3K/AKT/PAK1 Pathway: Some studies suggest a potential role for the PI3K/AKT/PAK1 pathway in SSTR4-mediated cellular processes like cell migration.
Below are diagrams illustrating the primary SSTR4 signaling cascade and a potential alternative pathway.
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and biological evaluation of this compound are proprietary, the following sections outline representative methodologies for the synthesis and characterization of selective SSTR4 agonists.
General Synthesis of 3-Aza-bicyclo[3.1.0]hexane-6-carboxylic Acid Amide Derivatives
The synthesis of this compound and related SSTR4 agonists can be conceptualized through a multi-step process, as suggested in patent literature for similar compounds.[2] A generalized workflow is presented below.
Detailed Steps:
-
Amide Coupling: The synthesis would likely involve the coupling of a protected 3-azabicyclo[3.1.0]hexane-6-carboxylic acid with a substituted 2-amino-2-methyl-1-propanol derivative. Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride/Hydroxybenzotriazole) in an appropriate aprotic solvent (e.g., DMF, DCM) would be employed.
-
Ether Formation: The pyridinyloxy moiety is likely introduced via a Williamson ether synthesis, where the hydroxyl group of the propanol derivative reacts with a suitable 2-halo-3-methylpyridine in the presence of a base.
-
Deprotection: Any protecting groups used on the bicyclic amine or other functional groups would be removed in the final steps. For example, a Boc (tert-butyloxycarbonyl) group would be removed under acidic conditions (e.g., TFA in DCM).
-
Purification: The final compound would be purified using standard techniques such as flash column chromatography on silica gel, followed by crystallization or lyophilization to yield the pure product.
SSTR4 Receptor Binding Assay
To determine the binding affinity of this compound for the SSTR4 receptor, a competitive radioligand binding assay is a standard method.
Table 3: SSTR4 Receptor Binding Assay Protocol
| Step | Procedure |
| 1. Membrane Preparation | Prepare cell membranes from a stable cell line overexpressing the human SSTR4 receptor (e.g., CHO-K1, HEK293). Homogenize cells in a buffered solution and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer. |
| 2. Assay Components | - Radioligand: [¹²⁵I]-labeled somatostatin analog (e.g., [¹²⁵I]Tyr¹¹-SRIF-14).- Non-specific binding control: A high concentration of a non-labeled SSTR4 ligand (e.g., 1 µM unlabeled somatostatin-14).- Test compound: this compound at various concentrations.- Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4. |
| 3. Incubation | Incubate the cell membranes with the radioligand and varying concentrations of this compound (or buffer for total binding, and non-labeled ligand for non-specific binding) in a 96-well plate. Incubation is typically carried out at room temperature for 60-120 minutes. |
| 4. Separation | Separate the bound and free radioligand by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand. |
| 5. Detection | Quantify the radioactivity retained on the filters using a scintillation counter. |
| 6. Data Analysis | Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation. |
SSTR4 Functional Assay (cAMP Inhibition)
To assess the functional activity of this compound as an SSTR4 agonist, a cAMP inhibition assay is commonly used.
Table 4: SSTR4 Functional Assay Protocol (cAMP Inhibition)
| Step | Procedure |
| 1. Cell Culture | Culture a stable cell line overexpressing the human SSTR4 receptor (e.g., CHO-K1) in appropriate media. Seed the cells into a 96-well plate and allow them to adhere overnight. |
| 2. Assay Components | - Forskolin or other adenylate cyclase activator.- Test compound: this compound at various concentrations.- Cell lysis buffer and cAMP detection reagents (e.g., from a commercial HTRF, ELISA, or LANCE kit). |
| 3. Stimulation | Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes). Then, stimulate the cells with a fixed concentration of forskolin to induce cAMP production. |
| 4. Lysis and Detection | Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA). |
| 5. Data Analysis | Plot the cAMP levels against the concentration of this compound. Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) using non-linear regression analysis. |
Conclusion
This compound is a well-characterized selective SSTR4 agonist with a clear mechanism of action involving the inhibition of adenylate cyclase and modulation of other intracellular signaling pathways. While detailed physicochemical data and specific synthetic and assay protocols are not fully in the public domain, this guide provides a comprehensive overview of its chemical nature and biological activity, along with representative methodologies for its study. This information serves as a valuable resource for researchers and professionals involved in the development of novel therapeutics targeting the somatostatin receptor system.
References
Mazisotine: A Technical Guide to a Novel Non-Opioid Analgesic Candidate
Abstract: In the quest for potent, non-addictive alternatives to opioid analgesics, Mazisotine (also known as LY3556050 or CNTX-0290) has emerged as a significant compound of interest. This small molecule is a selective agonist of the somatostatin receptor type 4 (SSTR4), a G-protein coupled receptor implicated in the modulation of pain signaling in the peripheral nervous system. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical and clinical evidence for its analgesic efficacy, pharmacokinetic profile, and safety data. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. Despite showing promise in treating diabetic peripheral neuropathic pain, its development for pain indications has been halted, offering valuable insights into the challenges of translating preclinical findings to broader clinical success.
Introduction
The ongoing opioid crisis has underscored the urgent need for novel, non-opioid analgesics with favorable safety and dependency profiles. This compound, a synthetic, non-peptide small molecule, represents a targeted approach to pain management by selectively activating the SSTR4 receptor.[1] This receptor is expressed in peripheral sensory neurons and is a key target for antinociception.[1] Initially developed by Centrexion Therapeutics as CNTX-0290 and later licensed by Eli Lilly and Company, this compound has been evaluated in Phase 1 and Phase 2 clinical trials for various chronic pain conditions.[2][3]
Mechanism of Action and Signaling Pathway
This compound exerts its analgesic effect by acting as a selective agonist at the SSTR4 receptor, which is coupled to the inhibitory G-protein, Gαi. The binding of this compound to SSTR4 on dorsal root ganglion (DRG) neurons initiates a signaling cascade that ultimately reduces neuronal excitability and nociceptive transmission. This is achieved through several key downstream effects:
-
Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit, dissociated from the activated G-protein, directly gates GIRK channels, leading to an efflux of potassium ions (K+). This results in hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential.
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): The signaling cascade also leads to the inhibition of N-type and P/Q-type voltage-gated calcium channels. This reduction in calcium (Ca2+) influx at the presynaptic terminal diminishes the release of excitatory neurotransmitters, such as glutamate and Substance P, into the synapse.
-
Modulation of Transient Receptor Potential (TRP) Channels: SSTR4 activation has been shown to inhibit the activity of pronociceptive channels like TRPV1 and TRPA1, further reducing the neuron's response to painful stimuli.[2]
This multi-faceted mechanism, often described as a "'master control' switch," effectively dampens the transmission of pain signals from the periphery to the central nervous system.[2]
Figure 1: this compound's SSTR4-mediated signaling cascade in sensory neurons.
Preclinical Evidence of Analgesic Efficacy
While specific quantitative data from preclinical studies on this compound (CNTX-0290) are not publicly available in detail, press releases from Centrexion Therapeutics have stated that the compound has "shown activity in every chronic pain model it has been tested in and shows promise for treating a wide variety of chronic pain conditions".[2] These models typically include assessments of inflammatory, neuropathic, and mixed pain states.
Table 1: Preclinical Analgesic Activity of SSTR4 Agonists (Representative Data)
| Model | Species | Compound | Dose Range | Efficacy Metric | Comparison to Control/Standard |
|---|---|---|---|---|---|
| Neuropathic Pain (Partial Sciatic Nerve Ligation) | Mouse | Pyrrolo-pyrimidine SSTR4 agonists | 100-500 µg/kg (oral) | 65-80% anti-hyperalgesic effect | N/A |
| Postoperative Pain | Mouse | Consomatin Fj1 (venom peptide) | N/A | Analgesic effect observed | N/A |
| Neuropathic Pain | Mouse | Consomatin Fj1 (venom peptide) | N/A | Analgesic effect observed | N/A |
Note: Data in this table is based on other SSTR4 agonists and is intended to be representative of the target's potential. Specific data for this compound is not available.
Experimental Protocols: Key Preclinical Assays
The evaluation of analgesic compounds like this compound in preclinical settings relies on standardized models of pain in rodents.
Von Frey Test for Mechanical Allodynia: This assay measures the withdrawal threshold to a non-noxious mechanical stimulus, indicating mechanical sensitivity.
-
Habituation: Rodents are placed in individual chambers on an elevated mesh floor and allowed to acclimate for at least 30 minutes.
-
Stimulation: Calibrated von Frey filaments of varying stiffness are applied to the plantar surface of the hind paw.
-
Threshold Determination: The "up-down" method is commonly used. A filament is applied, and if a withdrawal response is observed, a weaker filament is used next. If no response occurs, a stronger filament is used. This continues until the 50% withdrawal threshold is calculated.
-
Data Analysis: The 50% withdrawal threshold in grams is determined, with an increase in the threshold indicating an analgesic effect.
Formalin Test for Inflammatory Pain: This model assesses the response to a persistent, localized inflammatory pain stimulus.
-
Habituation: Animals are placed in an observation chamber and allowed to acclimate.
-
Formalin Injection: A dilute solution of formalin (e.g., 5%) is injected subcutaneously into the plantar surface of a hind paw.
-
Observation: The animal's behavior is observed for a period of up to 60 minutes. The time spent licking, biting, or flinching the injected paw is recorded.
-
Phases of Pain: The response occurs in two distinct phases: Phase 1 (acute, neurogenic pain) within the first 5 minutes, and Phase 2 (inflammatory pain) from approximately 15 to 60 minutes.
-
Data Analysis: A reduction in the duration of nociceptive behaviors in either phase indicates an analgesic effect.
Figure 2: A typical experimental workflow for preclinical analgesic testing.
Pharmacokinetics and Metabolism
Phase 1 clinical trials of this compound (as CNTX-0290) in healthy volunteers, including elderly subjects, demonstrated that the compound was well-tolerated and well-absorbed after oral administration, with good pharmacokinetics.[4] Notably, there was no reported food effect on its absorption.[4] However, specific quantitative pharmacokinetic parameters from these studies are not publicly available. A Phase 2 study in patients with diabetic peripheral neuropathic pain revealed a drug-drug interaction with metformin, which necessitated limiting the daily dose of metformin for study participants.[5]
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Species | Dose | Value |
|---|---|---|---|
| Tmax (Time to Maximum Concentration) | Human | N/A | Data not publicly available |
| Cmax (Maximum Concentration) | Human | N/A | Data not publicly available |
| Half-life (t½) | Human | N/A | Data not publicly available |
| Bioavailability | Human | N/A | Data not publicly available |
Safety and Tolerability Profile
Across its clinical development, this compound has generally been reported as safe and well-tolerated. The most common treatment-emergent adverse events (TEAEs) observed in Phase 2 studies were mild to moderate in severity.
Table 3: Summary of Common Treatment-Emergent Adverse Events (TEAEs) for this compound (600 mg BID)
| Adverse Event | Severity |
|---|---|
| Constipation | Mild to Moderate |
| Nausea | Mild to Moderate |
| Dizziness | Mild to Moderate |
| Fatigue | Mild to Moderate |
| Headache | Mild to Moderate |
| Diarrhea | Mild to Moderate |
Source: Data from Phase 2 studies in osteoarthritis, chronic low back pain, and diabetic peripheral neuropathic pain.[5]
In the study on diabetic peripheral neuropathic pain, discontinuations due to adverse events were numerically higher in the this compound group compared to placebo, driven by nausea, constipation, and diarrhea.[6]
Clinical Development and Outcomes
This compound has been evaluated in a master protocol for chronic pain, with specific Phase 2 studies targeting different pain populations. The results have been mixed, highlighting the compound's potential in a specific type of neuropathic pain while failing to show efficacy in others.
Table 4: Overview of Phase 2 Clinical Trials for this compound (LY3556050)
| Indication | NCT Identifier | Dose | Key Outcomes | Status |
|---|---|---|---|---|
| Diabetic Peripheral Neuropathic Pain (DPNP) | NCT04707157 | Up to 600 mg BID | Statistically significant improvement in mean change in Average Pain Intensity (API) from baseline at Week 8 vs. placebo.[5] | Completed |
| Osteoarthritis (Knee) | NCT04627038 | 600 mg BID | No statistical evidence of superiority to placebo in relieving pain.[5] | Completed |
| Chronic Low Back Pain (CLBP) | NCT04874636 | 600 mg BID | No statistical evidence of superiority to placebo in relieving pain.[5] | Completed |
Experimental Protocol: Phase 2 Study in Diabetic Peripheral Neuropathic Pain (NCT04707157)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[7]
-
Participant Population: Adults with a diagnosis of Type 1 or Type 2 diabetes and a history of daily, symmetrical neuropathic pain in the feet.[6]
-
Intervention: Participants were randomized (2:1) to receive either this compound or a matching placebo. The this compound dose was titrated from 200 mg twice daily (BID) up to a maximum of 600 mg BID based on individual tolerability.[6]
-
Primary Endpoint: The primary efficacy measure was the mean change from baseline to Week 8 in the Average Pain Intensity (API) score, as measured by a 0-10 Numerical Rating Scale (NRS).[6][7]
-
Statistical Analysis: A Bayesian mixed model for repeated measures (MMRM) was used to analyze the primary endpoint.[6]
Future Directions and Conclusion
The clinical development journey of this compound offers a compelling case study in modern analgesic research. While the selective activation of SSTR4 receptors showed clear promise in preclinical models and ultimately demonstrated efficacy in a specific, challenging neuropathic pain condition (DPNP), it failed to translate to broader efficacy in nociceptive and mixed pain states like osteoarthritis and chronic low back pain.[5]
In August 2025, Eli Lilly removed this compound from its development pipeline for pain.[8] This decision, despite the positive DPNP data, likely reflects a strategic assessment of the compound's overall potential in a complex and heterogeneous chronic pain market.
For researchers and drug developers, the story of this compound provides several key takeaways:
-
Target Validation: The SSTR4 receptor remains a viable and interesting target for non-opioid analgesia, particularly for neuropathic pain states. The positive DPNP results validate the underlying mechanism in humans.
-
Pain Phenotyping: The divergent outcomes in different pain conditions underscore the critical importance of patient stratification and targeting specific pain phenotypes. A mechanism that is effective for neuropathic pain may not be for nociceptive or inflammatory pain.
-
Translational Challenges: The difficulty in translating broad preclinical efficacy into successful outcomes across multiple clinical pain indications remains a significant hurdle in analgesic drug development.
While this compound itself may not proceed as a pain therapeutic, the knowledge gained from its development—from its specific mechanism of action to its differential efficacy in clinical trials—provides a valuable foundation for future research into SSTR4 agonists and other novel non-opioid analgesic strategies.
References
- 1. LY3556050 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Lilly lands non-opioid pain asset | Drug Discovery News [drugdiscoverynews.com]
- 3. Lilly Announces Licensing Agreement for Non-Opioid Pain Asset from Centrexion Therapeutics - AAPM [painmed.org]
- 4. | BioWorld [bioworld.com]
- 5. This compound (LY3556050) / Eli Lilly, Centrexion Therap [delta.larvol.com]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for Mazisotine in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Mazisotine, a selective Somatostatin Receptor 4 (SSTR4) agonist, in various in vitro cell culture assays. The following sections detail the mechanism of action, recommended dosage ranges derived from studies on SSTR4 agonists, and specific protocols for key cellular assays.
Introduction
This compound is a small molecule agonist that selectively targets the Somatostatin Receptor 4 (SSTR4), a member of the G protein-coupled receptor (GPCR) family.[1] SSTR4 is expressed in the central and peripheral nervous systems and its activation is implicated in the modulation of pain and inflammation.[1][2] In a cellular context, the activation of SSTR4 by an agonist like this compound initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of the Protein Kinase A (PKA) pathway.[3] Additionally, SSTR4 activation can lead to the stimulation of the mitogen-activated protein kinase (MAPK/ERK) pathway.[3] These signaling events can influence various cellular processes, including proliferation, apoptosis, and inflammation.
Data Presentation: Recommended Dosage for In Vitro Assays
The optimal concentration of this compound will vary depending on the cell line, assay duration, and specific endpoint being measured. Based on in vitro studies of various SSTR4 agonists, the following table summarizes typical concentration ranges. It is strongly recommended to perform a dose-response curve for each new cell line and experimental setup to determine the optimal concentration.
| Agonist Class | Cell Line | Assay Type | Effective Concentration Range | Reference Compound(s) |
| SSTR4 Agonist | BV2 microglia | Inflammatory gene expression | 10 nM - 1000 nM | SM-I-26 |
| SSTR4 Agonist | CHO-K1 | G protein activation ([35S]GTPγS binding) | 10-12 M - 10-5 M | J-2156 |
| SSTR4 Agonist | Flp-In-CHO | cAMP inhibition | EC50 = 0.057 nM | Unnamed agonist |
| SSTR4 Agonist | HEK293 | Receptor heterodimerization | 10 nM | L-803087 |
| SSTR4 Agonist | MDA-MB-435S | Cell cycle arrest | 10 nM | L-803087 |
Signaling Pathway
Activation of SSTR4 by this compound initiates a cascade of intracellular events. The diagram below illustrates the canonical signaling pathway.
Caption: SSTR4 Signaling Pathway initiated by this compound.
Experimental Protocols
The following are detailed protocols for common in vitro assays to assess the effects of this compound.
Cell Proliferation Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on cell viability and proliferation.
Materials:
-
SSTR4-expressing cell line
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol Workflow:
Caption: Workflow for the MTT Cell Proliferation Assay.
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A common starting range is from 1 nM to 10 µM. Remove the old medium and add 100 µL of the medium containing the different this compound concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Four hours before the end of the incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Cytotoxicity Assay (LDH Release Assay)
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
SSTR4-expressing cell line
-
Complete culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Protocol Workflow:
Caption: Workflow for the LDH Cytotoxicity Assay.
Detailed Steps:
-
Follow steps 1-3 from the MTT Assay protocol.
-
Sample Collection: At the end of the treatment period, centrifuge the plate at 250 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
SSTR4-expressing cell line
-
Complete culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol Workflow:
Caption: Workflow for the Annexin V/PI Apoptosis Assay.
Detailed Steps:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound as described previously.
-
Cell Harvesting: After the incubation period, collect both floating and adherent cells. Adherent cells can be detached using trypsin.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions for their specific cell lines and experimental goals. Always consult the relevant literature and manufacturer's instructions for specific reagents and equipment.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Novel Somatostatin Receptor-4 Agonist SM-I-26 Mitigates Lipopolysaccharide-Induced Inflammatory Gene Expression in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. δ-opioid receptor and somatostatin receptor-4 heterodimerization: possible implications in modulation of pain associated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Mazisotine in Animal Pain Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of protocols for evaluating the analgesic efficacy of Mazisotine, a novel somatostatin receptor subtype 4 (SSTR4) agonist, in various preclinical animal models of pain.[1][2] this compound is under investigation for the treatment of neuropathic and other chronic pain states.[1][2][3] The following application notes detail the mechanism of action of this compound and provide step-by-step protocols for the hot plate test for acute pain, the formalin test for persistent pain, and the carrageenan-induced hyperalgesia model for inflammatory pain. Data is presented in standardized tables for clear interpretation, and key pathways and workflows are visualized using diagrams.
Mechanism of Action
This compound is a potent and selective agonist for the somatostatin receptor subtype 4 (SSTR4).[1][2] SSTR4 is a G-protein coupled receptor predominantly expressed in the central and peripheral nervous systems, including key areas involved in pain processing such as the dorsal root ganglia and the spinal cord.
Signaling Pathway:
Upon binding to SSTR4, this compound initiates an intracellular signaling cascade that leads to the inhibition of neuronal excitability and a reduction in the transmission of pain signals. The key steps are:
-
Receptor Activation: this compound binds to the SSTR4 receptor.
-
G-Protein Coupling: The activated receptor couples to an inhibitory G-protein (Gi/o).
-
Inhibition of Adenylyl Cyclase: The G-protein inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels:
-
Reduced cAMP levels lead to the closure of voltage-gated calcium channels (VGCCs), decreasing neurotransmitter release from presynaptic terminals.
-
The G-protein also directly activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and decreased neuronal excitability.
-
This combined action results in a potent analgesic effect by dampening the signaling of nociceptive neurons.
Experimental Protocols
Hot Plate Test for Acute Thermal Pain
The hot plate test is a standard method for assessing the efficacy of centrally acting analgesics against acute thermal pain.[4][5] The test measures the latency of a rodent to react to a heated surface, with an increase in latency indicating an analgesic effect.[5][6]
Experimental Workflow:
Protocol:
-
Animals: Male C57BL/6 mice (20-25 g) are used.
-
Apparatus: A commercial hot plate apparatus with the surface temperature maintained at 55 ± 0.5°C.[7][8] A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage.[7]
-
Procedure: a. Acclimatize mice to the testing room for at least 60 minutes before the experiment. b. Administer this compound (1, 3, 10 mg/kg) or vehicle (e.g., saline with 5% DMSO) via intraperitoneal (i.p.) injection. c. After 30 minutes, place each mouse individually on the hot plate and start a stopwatch.[7] d. Observe the mouse for nocifensive behaviors, such as hind paw licking, flicking, or jumping.[6][7] e. Stop the timer at the first sign of a nocifensive response and record the latency.[5] f. If no response occurs within the cut-off time, remove the mouse and assign it the maximum latency score.
-
Data Analysis: Calculate the mean latency for each treatment group. Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare this compound-treated groups to the vehicle control.
Data Presentation:
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Latency (seconds) ± SEM |
| Vehicle | - | 10 | 8.5 ± 0.7 |
| This compound | 1 | 10 | 12.1 ± 0.9 |
| This compound | 3 | 10 | 18.5 ± 1.2** |
| This compound | 10 | 10 | 25.3 ± 1.5 |
| Morphine (Positive Control) | 10 | 10 | 28.1 ± 1.1 |
| p<0.05, **p<0.01, **p<0.001 vs. Vehicle |
Formalin Test for Persistent Nociceptive Pain
The formalin test is a model of persistent pain that involves two distinct phases of nocifensive behavior.[9][10] The early phase (0-5 min) is due to direct activation of nociceptors, while the late phase (15-30 min) is associated with inflammation and central sensitization.[9][10][11]
Protocol:
-
Animals: Male Sprague-Dawley rats (200-250 g) are used.
-
Procedure: a. Acclimatize rats to individual observation chambers for 30 minutes.[10] b. Administer this compound (1, 3, 10 mg/kg, i.p.) or vehicle 30 minutes before the formalin injection. c. Inject 50 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.[10] d. Immediately return the animal to the observation chamber and record the total time spent licking or biting the injected paw over two periods: 0-5 minutes (Phase I) and 15-30 minutes (Phase II).[9][12]
-
Data Analysis: Calculate the mean licking/biting time for each phase and treatment group. Analyze data using a one-way ANOVA with a post-hoc test.
Data Presentation:
| Treatment Group | Dose (mg/kg, i.p.) | N | Phase I Licking Time (s) ± SEM | Phase II Licking Time (s) ± SEM |
| Vehicle | - | 8 | 55.2 ± 4.1 | 110.5 ± 8.3 |
| This compound | 1 | 8 | 48.7 ± 3.8 | 85.1 ± 7.5 |
| This compound | 3 | 8 | 35.1 ± 3.2** | 52.6 ± 6.1 |
| This compound | 10 | 8 | 20.4 ± 2.5 | 25.3 ± 4.2 |
| Indomethacin (Control) | 10 | 8 | 53.8 ± 4.5 | 60.2 ± 5.9 |
| p<0.05, **p<0.01, **p<0.001 vs. Vehicle |
Carrageenan-Induced Thermal Hyperalgesia
This model is used to assess the efficacy of compounds against inflammatory pain.[13][14] An injection of carrageenan into the paw induces inflammation, edema, and a heightened sensitivity to noxious stimuli (hyperalgesia).[13][15]
Protocol:
-
Animals: Male Wistar rats (180-220 g) are used.
-
Apparatus: A plantar test apparatus (Hargreaves apparatus) is used to measure paw withdrawal latency to a radiant heat source.
-
Procedure: a. Measure the baseline paw withdrawal latency for each rat before any treatment. b. Inject 100 µL of 1% λ-carrageenan solution subcutaneously into the plantar surface of the right hind paw.[14] c. Administer this compound (1, 3, 10 mg/kg, i.p.) or vehicle 2 hours after the carrageenan injection. d. Measure the paw withdrawal latency at 3, 4, and 5 hours post-carrageenan injection. A cut-off time (e.g., 20 seconds) is set to prevent injury.
-
Data Analysis: Calculate the mean paw withdrawal latency for each time point and treatment group. Analyze data using a two-way repeated measures ANOVA.
Data Presentation:
| Treatment Group | Dose (mg/kg, i.p.) | N | Baseline Latency (s) | 3 hr Post-Carrageenan Latency (s) ± SEM |
| Vehicle | - | 8 | 10.2 ± 0.5 | 4.8 ± 0.4 |
| This compound | 1 | 8 | 10.5 ± 0.6 | 6.5 ± 0.5 |
| This compound | 3 | 8 | 10.1 ± 0.4 | 8.9 ± 0.6** |
| This compound | 10 | 8 | 10.3 ± 0.5 | 11.2 ± 0.7 |
| Celecoxib (Positive Control) | 30 | 8 | 10.4 ± 0.6 | 9.5 ± 0.5 |
| p<0.05, **p<0.01, **p<0.001 vs. Vehicle at the 3-hour time point |
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound - Eli Lilly and Company - AdisInsight [adisinsight.springer.com]
- 3. This compound (LY3556050) / Eli Lilly, Centrexion Therap [delta.larvol.com]
- 4. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hot plate test - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. researchgate.net [researchgate.net]
- 9. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aragen.com [aragen.com]
- 15. Unilateral carrageenan injection into muscle or joint induces chronic bilateral hyperalgesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving Mazisotine for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mazisotine is an investigational compound that has been explored for its potential therapeutic effects. As with any experimental compound, establishing reliable and reproducible protocols for its dissolution is paramount for ensuring the accuracy and validity of research findings. This document provides a guide for researchers on how to approach the dissolution of this compound for experimental use. Due to the limited publicly available information on the specific physicochemical properties of this compound, this guide will focus on general principles and recommended procedures for determining optimal dissolution conditions.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is the foundation for developing an effective dissolution protocol. For this compound, the following information is key:
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₃N₃O₂ | [1] |
| Molecular Weight | 289.37 g/mol | [1] |
| Solubility | Data not publicly available. | |
| pKa | Data not publicly available. | |
| LogP | Data not publicly available. |
Note: The lack of publicly available, specific solubility data for this compound necessitates an empirical approach to determine the most suitable solvent and dissolution conditions.
General Protocol for Solubility Assessment
For a compound with unknown solubility, a systematic approach is required to identify an appropriate solvent system. This typically involves testing a range of common laboratory solvents.
Materials
-
This compound (pure compound)
-
Selection of solvents:
-
Deionized or distilled water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or other analytical instrument for concentration measurement
Experimental Workflow for Solubility Testing
The following workflow can be used to systematically assess the solubility of this compound in various solvents.
Caption: Workflow for determining this compound solubility.
Application Notes for In Vitro and In Vivo Studies
The choice of solvent and final formulation for this compound will be dictated by the specific experimental application.
In Vitro Studies (e.g., Cell Culture)
For cell-based assays, it is crucial to use a solvent that is non-toxic to the cells at the final working concentration.
-
Primary Solvent: Due to its broad solvent properties and compatibility with many cell culture media at low concentrations, Dimethyl sulfoxide (DMSO) is a common starting point for dissolving hydrophobic compounds.
-
Stock Solution Preparation:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution.
-
Dilute the stock solution in cell culture medium to the final desired concentration immediately before use.
-
Important: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
In Vivo Studies (e.g., Animal Models)
For animal studies, the formulation must be sterile, biocompatible, and appropriate for the chosen route of administration.
-
Vehicle Selection: The choice of vehicle for in vivo administration is critical and depends on the route of administration (e.g., oral, intravenous, intraperitoneal).
-
For oral administration, an aqueous-based vehicle is often preferred. If this compound has poor aqueous solubility, a suspension or a solution with co-solvents may be necessary.
-
For parenteral routes (e.g., intravenous, intraperitoneal), the formulation must be sterile and isotonic. Co-solvents such as polyethylene glycol (PEG), propylene glycol, or cyclodextrins can be used to improve solubility.
-
-
General Protocol for Vehicle Screening:
-
Based on the initial solubility screen, identify potential solvent systems.
-
Prepare trial formulations of this compound in these vehicles.
-
Assess the stability of the formulations over time (e.g., checking for precipitation).
-
Conduct preliminary tolerability studies in a small number of animals to assess for any adverse effects of the vehicle itself.
-
Signaling Pathway Considerations
While the precise signaling pathways modulated by this compound are not extensively detailed in publicly available literature, it has been identified as a somatostatin receptor 4 (SSTR4) agonist . Somatostatin receptors are G-protein coupled receptors (GPCRs) that, upon activation, can initiate a variety of intracellular signaling cascades.
Caption: Postulated signaling pathway for this compound.
When designing experiments, researchers should consider assays that can probe the activation of SSTR4 and its downstream effects. This could include measuring changes in cyclic AMP (cAMP) levels, assessing ion channel activity, or evaluating downstream markers of neuronal activity.
Conclusion
References
Application Note: Quantification of Mazisotine in Human Plasma by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Mazisotine in human plasma. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is intended for use in pharmacokinetic studies and clinical trial sample analysis. The validation of such a bioanalytical method should adhere to regulatory guidelines to ensure reliability and accuracy.
Introduction
This compound is a novel therapeutic agent currently under investigation. To support its clinical development, a reliable and validated bioanalytical method for its quantification in biological matrices is essential for pharmacokinetic and toxicokinetic studies. Plasma is a commonly used matrix for these analyses as it provides a good correlation with drug distribution and clearance. This document provides a detailed protocol for a representative LC-MS/MS method for this compound quantification in human plasma, based on established principles of bioanalytical method development and validation.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog of this compound)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Standard Solutions
Stock solutions of this compound and the internal standard (IS) are prepared in a suitable organic solvent, such as methanol, at a concentration of 1 mg/mL. Working standard solutions are then prepared by serial dilution of the stock solutions with a mixture of methanol and water. Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working standard solutions.
Sample Preparation Protocol
A protein precipitation method is employed for the extraction of this compound from plasma samples. This technique is known for its simplicity and efficiency in removing high-abundance proteins.[1][2]
-
Allow plasma samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a microcentrifuge tube, add 100 µL of plasma sample.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method
The following are representative LC-MS/MS conditions. Method development and optimization are required for this compound.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | To be determined by infusion of this compound and IS |
| Dwell Time | 100 ms |
Method Validation
A full validation of the bioanalytical method should be performed in accordance with regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the analytical results.[3][4] The main validation parameters are summarized in Table 3.
Table 3: Bioanalytical Method Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank plasma samples. |
| Linearity and Range | The range of concentrations over which the method is accurate, precise, and linear. | Correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[5] | Accuracy within ±20% of the nominal value; Precision ≤ 20% CV. |
| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% for LLOQ). |
| Precision | The degree of scatter between a series of measurements. Evaluated as intra-day and inter-day precision. | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ). |
| Recovery | The extraction efficiency of the analytical method. | Consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS. | Consistent and reproducible across different lots of plasma. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, long-term). | Analyte concentration should be within ±15% of the nominal concentration. |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification in plasma.
Bioanalytical Method Validation Process
Caption: Key parameters for bioanalytical method validation.
Conclusion
This application note provides a representative framework for the development and validation of a sensitive and specific LC-MS/MS method for the quantification of this compound in human plasma. The described protein precipitation sample preparation is simple and efficient, and the LC-MS/MS analysis offers high selectivity and sensitivity. A comprehensive validation is crucial to ensure that the method is fit for its intended purpose in supporting clinical and non-clinical studies of this compound.
References
- 1. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of 12 anti-obesity drugs in human plasma by a 96-well protein precipitation plate using HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Application of LY3556050 in Preclinical and Clinical Research
Introduction:
LY3556050 is a potent and selective agonist for the somatostatin receptor subtype 4 (SSTR4).[1][2] Primarily investigated for its analgesic properties, its mechanism of action centers on the modulation of neuronal activity. Somatostatin, an inhibitory neuropeptide, acts on peripheral nociceptive pathways through SSTR4.[2] Activation of this receptor by agonists like LY3556050 has been shown in nonclinical studies to decrease the mechanical sensitivity of peripheral nociceptors and the activity of spinal neurons.[1] This has led to its evaluation as an oral analgesic for various chronic pain conditions.[1][2]
While the provided data focuses on its role in pain, and there is no direct evidence from the search results of its application in neuroinflammation studies, the modulation of neuronal activity could have indirect implications for inflammatory processes within the nervous system. However, the following application notes and protocols are based on its established use in pain research.
Quantitative Data Summary
The following tables summarize the key quantitative data from clinical trials investigating LY3556050 for chronic pain conditions.
Table 1: Pharmacokinetic and Dosing Information
| Parameter | Value | Condition(s) | Source |
| Maximum Tolerated Dose | 600 mg twice daily (BID) | Osteoarthritis, Chronic Low Back Pain, Diabetic Peripheral Neuropathic Pain | [1][2] |
| Titration Schedule | From 200 mg BID up to 600 mg BID | Osteoarthritis, Chronic Low Back Pain, Diabetic Peripheral Neuropathic Pain | [1][2] |
| Mean Trough Plasma Concentration (600 mg BID) | 1530 ± 880 ng/mL | Chronic Low Back Pain | [1] |
| Mean Trough Plasma Concentration (600 mg BID) | 1960 ± 939 ng/mL | Osteoarthritis | [1] |
Table 2: Efficacy in Pain Reduction (Phase 2 Clinical Trials)
| Condition | Primary Endpoint | Result (vs. Placebo) | 95% Credible Interval | Source |
| Osteoarthritis (Knee Pain) | Mean change from baseline in Average Pain Intensity (API) at Week 8 | Not superior to placebo | -0.51, 0.67 | [1] |
| Chronic Low Back Pain | Mean change from baseline in Average Pain Intensity (API) at Week 8 | Not superior to placebo | -0.59, 0.75 | [1] |
| Diabetic Peripheral Neuropathic Pain | Mean change from baseline in Average Pain Intensity (API) at Week 8 | Superior to placebo | -2.76, -0.38 | [2] |
Table 3: Common Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | Frequency | Severity | Conditions | Source |
| Constipation | Most common | Mild to moderate | Osteoarthritis, Chronic Low Back Pain, Diabetic Peripheral Neuropathic Pain | [1][2] |
| Nausea | Most common | Mild to moderate | Osteoarthritis, Chronic Low Back Pain, Diabetic Peripheral Neuropathic Pain | [1][2] |
| Dizziness | Most common | Mild to moderate | Osteoarthritis, Chronic Low Back Pain | [1] |
| Fatigue | Most common | Mild to moderate | Osteoarthritis, Chronic Low Back Pain | [1] |
| Headache | Most common | Mild to moderate | Osteoarthritis, Chronic Low Back Pain | [1] |
| Diarrhea | Most common | Mild to moderate | Diabetic Peripheral Neuropathic Pain | [2] |
Experimental Protocols
Based on the methodologies described in the clinical trials, here are generalized protocols for evaluating LY3556050 in a clinical research setting for chronic pain.
Protocol 1: Phase 2, Double-Blind, Placebo-Controlled Efficacy and Safety Study of LY3556050 in Chronic Pain
1. Objective: To assess the efficacy and safety of orally administered LY3556050 compared to placebo in participants with a specific chronic pain condition (e.g., Osteoarthritis, Chronic Low Back Pain, or Diabetic Peripheral Neuropathic Pain).
2. Study Design:
- Phase: 2
- Design: Randomized, double-blind, placebo-controlled, parallel-group.
- Duration: 8 weeks of treatment.
- Participants: Adults with a confirmed diagnosis of the target chronic pain condition for at least 6-12 weeks.[3]
3. Intervention:
- Treatment Arm: LY3556050 administered orally.
- Initial Dose: 200 mg twice daily (BID).
- Titration: Dose escalated up to a maximum of 600 mg BID based on individual patient tolerability.[1][2]
- Control Arm: Matching placebo administered orally on the same schedule.
- Rescue Medication: Limited use of acetaminophen is permitted.[1][2]
4. Endpoints:
- Primary Efficacy Endpoint: Mean change from baseline to Week 8 in the Average Pain Intensity (API) score, measured using a Numerical Rating Scale (NRS).[1][2]
- Secondary Efficacy Endpoints:
- For osteoarthritis: Mean change in pain intensity from baseline at Week 8 using the Western Ontario and McMaster Universities Arthritis Index (WOMAC®) pain subscale.[1]
- Overall improvement in pain and physical functioning.[2]
- Safety Endpoints: Incidence and severity of treatment-emergent adverse events (TEAEs), monitored throughout the study.[1][2]
5. Pharmacokinetic Assessment:
- Plasma concentrations of LY3556050 are assessed at various time points, including trough concentrations at Week 8.[1]
6. Statistical Analysis:
- A Bayesian mixed model for repeated measures (MMRM) analysis is used to evaluate the change from baseline in the comparison between the treatment and placebo groups.[1][2]
Signaling Pathways and Workflows
Mechanism of Action of LY3556050 in Pain Modulation
The primary mechanism of LY3556050 involves the activation of the SSTR4 receptor, which is a G-protein coupled receptor. This activation leads to the inhibition of neuronal activity in pain pathways.
Caption: Proposed signaling pathway for LY3556050-mediated analgesia.
Clinical Trial Workflow
The following diagram illustrates the typical workflow for a patient participating in a clinical trial of LY3556050.
Caption: Generalized workflow for a participant in a LY3556050 clinical trial.
References
Application Notes and Protocols for Cell-Based Screening of SSTR4 Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for screening and characterizing somatostatin receptor 4 (SSTR4) agonists using common cell-based assays. The protocols are designed to be comprehensive and adaptable for high-throughput screening and lead optimization in drug discovery programs.
Introduction to SSTR4
The somatostatin receptor 4 (SSTR4) is a member of the G protein-coupled receptor (GPCR) family.[1] It is activated by the endogenous peptide hormones somatostatin and cortistatin.[1] SSTR4 is primarily coupled to the Gαi/o family of G proteins.[1] Activation of SSTR4 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] This signaling pathway makes SSTR4 a promising therapeutic target for various conditions, including pain, neurodegenerative diseases, and certain cancers.[1][4][5]
Accurate and efficient screening of compound libraries is crucial for the identification of novel SSTR4 agonists. This document outlines protocols for three widely used cell-based assays: cAMP measurement, calcium mobilization, and reporter gene assays.
SSTR4 Signaling Pathway
Activation of SSTR4 by an agonist initiates a signaling cascade that modulates cellular function. The primary pathway involves the inhibition of cAMP production.
Figure 1: SSTR4 Signaling Pathway.
Data Presentation: Potency of SSTR4 Agonists
The following table summarizes the potency (EC50) of various SSTR4 agonists determined in cell-based cAMP assays. This data is compiled from publicly available research and provides a baseline for comparison of newly identified compounds.
| Compound | Cell Line | Assay Type | EC50 (nM) | Reference |
| Somatostatin-14 | CHO-K1 | cAMP Inhibition | 1 | [6] |
| J-2156 | H4 (rat SSTR4) | cAMP Inhibition | ~1-10 | [7] |
| J-2156 | H4 (human SSTR4) | cAMP Inhibition | ~1-10 | [7] |
| Consomatin Fj1 | HEK293 | G protein dissociation | 22 | [1][5] |
| Exemplified Compound | Flp-In-CHO | cAMP Assay | 0.228 | [8] |
| TT-232 | - | - | - | [1][5] |
Experimental Protocols
cAMP Measurement Assays
The most direct method for screening SSTR4 agonists is to measure the inhibition of intracellular cAMP production. This is typically achieved by stimulating adenylyl cyclase with forskolin and then measuring the ability of a test compound to reduce the resulting cAMP levels.
Workflow for cAMP Measurement Assay
References
- 1. biorxiv.org [biorxiv.org]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cone snail venom-inspired somatostatin receptor 4 (SSTR4) agonists as new drug leads for peripheral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 7. The Somatostatin Receptor-4 Agonist J-2156 Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
Application Notes and Protocols for Mazisotine Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mazisotine (also known as Mazindol) is a sympathomimetic amine that functions as a multimodal central nervous system stimulant.[1][2] Its primary mechanism of action involves the inhibition of norepinephrine, dopamine, and serotonin reuptake, leading to increased synaptic availability of these key neurotransmitters.[1][3] Additionally, this compound exhibits partial agonist activity at the orexin-2 receptor, which is implicated in the regulation of wakefulness.[4][5] This dual mechanism of action makes this compound a promising therapeutic candidate for disorders characterized by deficits in attention, wakefulness, and impulse control, such as Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[3][4]
These application notes provide a comprehensive overview of the experimental design for clinical trials investigating the efficacy and safety of a controlled-release (CR) formulation of this compound. Detailed protocols for key experiments are provided to guide researchers in the clinical development of this compound.
Preclinical Data Summary
A summary of key preclinical data for this compound is presented in the table below. This information is crucial for informing the design of early-phase clinical trials, including starting dose selection and safety monitoring parameters.
| Parameter | Value | Species | Reference |
| Mechanism of Action | Norepinephrine Transporter (NET) Inhibitor Dopamine Transporter (DAT) Inhibitor Serotonin Transporter (SERT) Inhibitor Partial Orexin-2 Receptor Agonist | In vitro | [1][4][5] |
| Receptor Binding Profile | >99% binding at NET, DAT, and SERT 39% binding at Orexin-2 Receptors (at 10 µM) | In vitro | [1] |
| Acute Toxicity (Oral LD50) | 180 - 320 mg/kg | Rat | [3] |
Pharmacokinetic and Pharmacodynamic Profile
The controlled-release formulation of this compound is designed for once-daily oral administration.[1] The pharmacokinetic profile is characterized by a relatively slow absorption and a prolonged half-life, which supports a stable plasma concentration throughout the day.
| Parameter | Value (Controlled-Release Formulation) | Condition | Reference |
| Time to Maximum Concentration (Tmax) | ~4 hours | Single Dose | [1] |
| Half-life (t½) | ~10 hours | Single Dose | [1] |
| Maximum Concentration (Cmax) at 3mg dose | 16.5 nM | Single Dose | [1] |
| Dosing Regimen | 1-3 mg, once daily | ADHD Clinical Trial | [6] |
Clinical Trial Design: Phase II/III for ADHD (Adults)
This section outlines a typical Phase II/III clinical trial design for evaluating the efficacy and safety of this compound CR in adults with ADHD.
Study Objectives
-
Primary Objective: To evaluate the efficacy of this compound CR compared to placebo in reducing the core symptoms of ADHD in adults.
-
Secondary Objectives:
-
To assess the effect of this compound CR on functional impairment associated with ADHD.
-
To evaluate the safety and tolerability of this compound CR.
-
To characterize the pharmacokinetic profile of this compound CR in the target population.
-
Study Design
-
Design: Randomized, double-blind, placebo-controlled, parallel-group study.
-
Duration: 6 weeks of treatment.[6]
-
Patient Population: Adults (18-64 years) with a primary diagnosis of ADHD according to DSM-5 criteria.[6]
-
Intervention: this compound CR (1 mg, 2 mg, or 3 mg) or placebo, administered orally once daily.[6] Dosing is flexible, starting at 1 mg/day and titrated based on efficacy and tolerability.[1]
Endpoints
-
Primary Efficacy Endpoint: Change from baseline in the total score of the ADHD Rating Scale-DSM-5 (ADHD-RS-DSM-5) at week 6.[7]
-
Secondary Efficacy Endpoints:
-
Safety Endpoints:
-
Incidence and severity of treatment-emergent adverse events (TEAEs).
-
Changes in vital signs (blood pressure, heart rate), ECG parameters, and body weight.[1]
-
Clinical laboratory assessments.
-
Clinical Trial Design: Phase III for Narcolepsy Type 1 (Adults)
This section outlines a typical Phase III clinical trial design for evaluating the efficacy and safety of this compound ER (Extended-Release) in adults with narcolepsy type 1.
Study Objectives
-
Primary Objective: To evaluate the efficacy of this compound ER compared to placebo in reducing the frequency of cataplexy attacks.[8][9]
-
Secondary Objectives:
-
To assess the effect of this compound ER on excessive daytime sleepiness (EDS).[8]
-
To evaluate the overall safety and tolerability of this compound ER.
-
Study Design
-
Design: Randomized, double-blind, placebo-controlled, parallel-group study.[8][9]
-
Patient Population: Adults (≥18 years) with a diagnosis of narcolepsy with cataplexy.[9]
-
Intervention: this compound ER or placebo, administered orally once daily.
Endpoints
-
Primary Efficacy Endpoint: Change from baseline in the weekly number of cataplexy attacks.[8][9]
-
Secondary Efficacy Endpoints:
-
Safety Endpoints:
-
Incidence and severity of TEAEs.
-
Changes in vital signs, ECG parameters, and body weight.
-
Clinical laboratory assessments.
-
Experimental Protocols
Protocol 1: Administration and Scoring of the ADHD Rating Scale-DSM-5 (ADHD-RS-DSM-5)
Objective: To provide a standardized method for assessing the severity of ADHD symptoms.
Procedure:
-
The ADHD-RS-DSM-5 is an 18-item scale that corresponds to the 18 diagnostic criteria for ADHD in the DSM-5.
-
The scale is completed by a clinician based on an interview with the patient and, if available, a caregiver.
-
Each item is rated on a 4-point Likert scale based on the frequency of the symptom over the past 6 months:
-
0 = Never or rarely
-
1 = Sometimes
-
2 = Often
-
3 = Very often
-
-
The total score is the sum of the scores for all 18 items, with a higher score indicating greater symptom severity.
-
Subscale scores for inattention (items 1-9) and hyperactivity/impulsivity (items 10-18) can also be calculated.
Protocol 2: Assessment of Cataplexy Frequency
Objective: To quantify the number of cataplexy attacks experienced by patients with narcolepsy.
Procedure:
-
Patients are provided with a daily diary to record the occurrence of cataplexy attacks.
-
A cataplexy attack is defined as a sudden and transient episode of muscle weakness, often triggered by strong emotions such as laughter, surprise, or anger.
-
For each recorded attack, patients should document:
-
Date and time of the attack.
-
The trigger for the attack (if any).
-
The muscle groups affected (e.g., jaw drop, head nod, buckling of the knees).
-
The duration of the attack.
-
-
The weekly cataplexy rate is calculated as the total number of attacks recorded over a 7-day period.
Protocol 3: Epworth Sleepiness Scale (ESS)
Objective: To measure the patient's subjective level of daytime sleepiness.
Procedure:
-
The ESS is a self-administered questionnaire consisting of 8 questions.
-
Patients rate their likelihood of dozing off or falling asleep in eight different situations on a 4-point scale:
-
0 = would never doze
-
1 = slight chance of dozing
-
2 = moderate chance of dozing
-
3 = high chance of dozing
-
-
The total score is the sum of the ratings for all 8 situations, with a maximum score of 24. A higher score indicates greater daytime sleepiness.
Protocol 4: Maintenance of Wakefulness Test (MWT)
Objective: To objectively measure a patient's ability to remain awake during the day in a quiet, dark environment.
Procedure:
-
The MWT consists of four 40-minute trials conducted at 2-hour intervals.
-
During each trial, the patient sits in a comfortable chair in a quiet, dimly lit room and is instructed to try to stay awake.
-
Polysomnography is used to monitor brain waves (EEG), eye movements (EOG), and muscle tone (EMG) to determine sleep onset.
-
The sleep latency for each trial is the time from the start of the trial to the first epoch of sleep.
-
The mean sleep latency across the four trials is calculated. A longer mean sleep latency indicates a greater ability to remain awake.
Protocol 5: Cardiovascular Safety Monitoring
Objective: To monitor for potential cardiovascular adverse effects of this compound.
Procedure:
-
Screening:
-
Obtain a thorough personal and family history of cardiovascular disease.
-
Perform a physical examination, including measurement of blood pressure and heart rate.
-
Obtain a baseline 12-lead electrocardiogram (ECG).
-
-
On-treatment Monitoring:
-
Measure blood pressure and heart rate at each study visit.
-
Perform a 12-lead ECG at regular intervals (e.g., at baseline, after dose titration, and at the end of the study).
-
Monitor for any patient-reported cardiovascular symptoms (e.g., palpitations, chest pain, syncope).
-
-
Action Thresholds:
-
Define clinically significant changes in blood pressure and heart rate that would require dose reduction or discontinuation (e.g., sustained increase in systolic blood pressure >15 mmHg or diastolic blood pressure >10 mmHg; sustained increase in heart rate >15 bpm).
-
Define clinically significant ECG abnormalities (e.g., QTc interval prolongation >450 ms) that would require further investigation and potential discontinuation of the drug.
-
Visualizations
References
- 1. A Double-Blind, Placebo-Controlled, Phase II Study to Determine the Efficacy, Safety, Tolerability and Pharmacokinetics of a Controlled Release (CR) Formulation of Mazindol in Adults with DSM-5 Attention-Deficit/Hyperactivity Disorder (ADHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mazindol | C16H13ClN2O | CID 4020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mazindol: anorectic and behavioral effects in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]
- 6. Binding of mazindol and analogs to the human serotonin and dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Double-Blind, Placebo-Controlled, Phase II Study to Determine the Efficacy, Safety, Tolerability and Pharmacokinetics of a Controlled Release (CR) Formulation of Mazindol in Adults with DSM-5 Attention-Deficit/Hyperactivity Disorder (ADHD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of mazindol on dystrophic mice and on growth in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mazisotine Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of Mazisotine in Phosphate-Buffered Saline (PBS).
Troubleshooting Guide
This guide is designed to provide a systematic approach to resolving common issues encountered during the solubilization of this compound in PBS.
Q1: My this compound is not dissolving in PBS at my desired concentration. What are the initial steps I should take?
A1: When facing initial solubility challenges with this compound in PBS, a stepwise approach is recommended. First, confirm the purity and solid-state form of your this compound sample, as impurities and different crystalline forms can significantly impact solubility. Gentle heating and agitation can also be attempted, although caution is advised to prevent degradation. If these initial steps are unsuccessful, a systematic evaluation of different formulation strategies is necessary.
Q2: I observed precipitation after initially dissolving this compound in PBS. What could be the cause and how can I prevent it?
A2: Precipitation after initial dissolution often indicates that a supersaturated solution was transiently formed, which is not stable over time. This can be triggered by changes in temperature, pH, or the presence of nucleation sites. To prevent this, consider the following:
-
pH Stability: Ensure the pH of your PBS solution is stable and optimal for this compound's solubility.
-
Co-solvents: The addition of a water-miscible organic co-solvent can help maintain solubility.
-
Surfactants: Low concentrations of non-ionic surfactants can prevent aggregation and precipitation.
-
Complexing Agents: Cyclodextrins can encapsulate the drug molecule, keeping it in solution.
Q3: I have tried using a co-solvent, but my this compound is still not completely soluble. What should I do next?
A3: If a single co-solvent is insufficient, you can explore several options. You can try a different co-solvent, as the effectiveness of co-solvents is compound-specific. Alternatively, a combination of co-solvents can be tested. It is also possible that the concentration of the co-solvent is not optimal. A systematic screening of different co-solvents at various concentrations is recommended. If co-solvents alone are not effective, a combination approach with other techniques, such as pH adjustment or the use of surfactants, may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions like PBS?
A1: While specific public data on the aqueous solubility of this compound is limited, its chemical structure (C16H23N3O2, MW: 289.37) suggests it is a lipophilic molecule with potentially low water solubility.[1] For many new chemical entities, poor aqueous solubility is a common challenge.[2][3] Therefore, it is not unexpected to encounter difficulties when dissolving this compound in PBS.
Q2: What are the most common techniques to improve the solubility of poorly soluble compounds like this compound?
A2: A variety of techniques can be employed to enhance the solubility of poorly soluble drugs.[3][4] These can be broadly categorized as:
-
Physical Modifications: These include methods like particle size reduction (micronization or nanosuspension) to increase the surface area for dissolution, and the use of amorphous forms or solid dispersions.[4][5][6]
-
Chemical Modifications: This approach involves altering the pH of the solution, forming salts, or using complexing agents like cyclodextrins.[4]
-
Use of Excipients: This is a widely used method that includes the addition of co-solvents, surfactants, or hydrotropic agents to the formulation.[3][7]
Q3: How do I choose the best solubility enhancement technique for my experiment?
A3: The selection of an appropriate solubility enhancement technique depends on several factors, including the physicochemical properties of this compound, the required concentration, the intended application (e.g., in vitro assay vs. in vivo study), and the compatibility of the excipients with the experimental system. A decision tree, like the one provided below, can guide the selection process.
Data Presentation
Table 1: Screening of Co-solvents for this compound Solubility in PBS
| Co-solvent | Concentration (%) | Visual Observation | Measured Solubility (µg/mL) |
| DMSO | 1 | ||
| 5 | |||
| 10 | |||
| Ethanol | 1 | ||
| 5 | |||
| 10 | |||
| PEG 400 | 1 | ||
| 5 | |||
| 10 |
Table 2: Effect of pH on this compound Solubility in Buffered Solutions
| pH | Buffer System | Visual Observation | Measured Solubility (µg/mL) |
| 5.0 | Acetate Buffer | ||
| 6.0 | Phosphate Buffer | ||
| 7.0 | Phosphate Buffer | ||
| 7.4 | PBS | ||
| 8.0 | Tris Buffer |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent
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Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMSO, ethanol) at a high concentration.
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Prepare a series of PBS solutions containing different percentages of the chosen co-solvent (e.g., 1%, 2%, 5%, 10%).
-
Add a small aliquot of the this compound stock solution to each of the co-solvent-containing PBS solutions to achieve the desired final concentration.
-
Vortex the solutions for 1-2 minutes.
-
Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 2 hours).
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Visually inspect for any precipitation.
-
For quantitative analysis, centrifuge the samples to pellet any undissolved compound and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Solubility Enhancement using pH Adjustment
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Prepare a series of buffer solutions with different pH values (e.g., pH 5.0, 6.0, 7.0, 8.0).
-
Add an excess amount of solid this compound to each buffer solution.
-
Agitate the samples at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).
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After equilibration, filter or centrifuge the samples to remove undissolved solid.
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Measure the concentration of this compound in the clear supernatant of each sample using a validated analytical method.
Protocol 3: Solubility Enhancement using Cyclodextrin Complexation
-
Prepare a stock solution of a selected cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in PBS.
-
Prepare a series of dilutions of the cyclodextrin stock solution in PBS.
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Add an excess amount of this compound to each cyclodextrin solution.
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Equilibrate the samples by shaking at a constant temperature for 24-48 hours.
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Separate the undissolved this compound by centrifugation or filtration.
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Determine the concentration of dissolved this compound in the supernatant.
Visualizations
Caption: Decision tree for selecting a solubility enhancement strategy.
Caption: Experimental workflow for determining solubility.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. ijpbr.in [ijpbr.in]
- 3. wjbphs.com [wjbphs.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug | Journal of Innovations in Pharmaceutical and Biological Sciences [jipbs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Mazisotine stability issues in long-term storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Mazisotine during long-term storage and experimental procedures. As specific long-term stability data for this compound is not publicly available, this guide is based on the chemical structure of the molecule, general principles of pharmaceutical stability, and known degradation pathways of related functional groups.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound, particularly in the context of stability studies.
Issue 1: Unexpected Peaks in HPLC Analysis of Stressed Samples
Question: I am conducting forced degradation studies on this compound. After subjecting a sample to acidic conditions (e.g., 0.1 M HCl) and analyzing it by reverse-phase HPLC, I observe a new, earlier-eluting peak. What could this be?
Answer: An earlier-eluting peak in a reverse-phase HPLC analysis typically indicates a more polar compound than the parent molecule. Given this compound's structure, which includes an amide and an ether linkage, acid-catalyzed hydrolysis is a likely degradation pathway.
-
Plausible Degradation Product: The amide bond in the 3-azabicyclo[3.1.0]hexane-6-carboxamide moiety is susceptible to hydrolysis. This would cleave the molecule into two fragments:
-
(1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
-
2-methyl-1-((3-methylpyridin-2-yl)oxy)propan-2-amine
The carboxylic acid fragment is significantly more polar than the parent this compound molecule and would likely elute earlier in a standard reverse-phase HPLC method.
-
-
Troubleshooting Steps:
-
Confirm Peak Identity: If possible, use mass spectrometry (LC-MS) to determine the mass of the species in the new peak. The expected mass of the carboxylic acid fragment would confirm this degradation pathway.
-
Analyze Both Fragments: Adjust your HPLC method (e.g., gradient, wavelength) to see if you can also detect the amine fragment.
-
pH Control: To minimize this degradation during experiments where acidic conditions are not intended, ensure all solutions are buffered at a neutral or near-neutral pH.
-
Question: My this compound sample, exposed to oxidative stress (e.g., hydrogen peroxide), shows a new peak with a similar retention time to the parent compound. What might this be?
Answer: The pyridine ring in this compound is susceptible to oxidation, which can lead to the formation of an N-oxide.
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Plausible Degradation Product: This compound N-oxide . The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide. This modification often results in a modest increase in polarity, which might lead to a slightly shifted retention time that could be close to or partially co-elute with the parent peak, depending on the HPLC method.
-
Troubleshooting Steps:
-
Optimize HPLC Method: Modify your gradient to improve the resolution between the parent peak and the new peak. A shallower gradient may be effective.
-
Mass Spectrometry Analysis: Use LC-MS to check for a mass increase of 16 Da (the mass of an oxygen atom) in the new peak compared to this compound.
-
Antioxidant Use: If oxidative degradation is a concern for your application, consider performing experiments under an inert atmosphere (e.g., nitrogen or argon) or adding a small amount of a suitable antioxidant, if compatible with your experimental design.
-
Issue 2: Loss of Potency in Long-Term Storage Samples
Question: I have been storing a stock solution of this compound in a clear glass vial at 4°C for several months. I've noticed a significant decrease in its effective concentration in my bioassays. What could be the cause?
Answer: Long-term storage issues can arise from several factors, including photodegradation and slow hydrolysis.
-
Potential Degradation Pathways:
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Photodegradation: Pyridine-containing compounds can be sensitive to light, especially UV radiation.[1] Exposure to ambient light over several months, even if indirect, can lead to degradation. A potential photodegradation pathway is the oxidative aromatization of dihydropyridine-like structures, though the bicyclic ring in this compound is saturated. More likely is the photo-oxidation of the pyridine ring.
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Hydrolysis: Even at refrigerated temperatures, slow hydrolysis of the amide or ether linkages can occur over extended periods, especially if the solution is not buffered to an optimal pH.
-
-
Troubleshooting and Prevention:
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Use Amber Vials: Always store this compound solutions in amber or light-blocking vials to protect against photodegradation.
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Control pH: Ensure stock solutions are prepared in a buffer at a pH that minimizes hydrolysis (typically near neutral pH for amides).
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Aliquot and Freeze: For long-term storage, it is best to aliquot stock solutions into smaller, single-use volumes and store them frozen (-20°C or -80°C) in amber vials. This minimizes both degradation and the effects of repeated freeze-thaw cycles.
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Re-qualify Stored Material: Before critical experiments, it is good practice to re-analyze the concentration and purity of long-term stored stock solutions using a validated analytical method like HPLC.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: While specific data for this compound is not available, for a solid-state small molecule of its type, the following general conditions are recommended:
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Temperature: Controlled room temperature (20-25°C) or refrigerated (2-8°C).
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Humidity: Store in a well-sealed container with a desiccant to protect from moisture, which can promote hydrolysis.
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Light: Protect from light by storing in an opaque or amber container.
Q2: My stability study shows an out-of-specification (OOS) result for this compound purity. What are the initial steps I should take?
A2: An OOS result requires a systematic investigation.[2][3]
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Phase 1 (Laboratory Investigation):
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Check for obvious errors: calculation mistakes, incorrect instrument parameters, improper sample preparation (e.g., dilution errors), or equipment malfunction.
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The analyst who performed the test should review the procedure with a supervisor.
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If no clear error is found, a re-test of the original sample may be warranted, but this should be done according to a pre-defined SOP.[4]
-
-
Phase 2 (Full-Scale Investigation):
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If a laboratory error is not confirmed, a broader investigation into the manufacturing process, storage conditions, and sampling procedures is necessary.
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This phase aims to identify the root cause of the stability failure.
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Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is one that can separate the parent drug from its degradation products, allowing for accurate quantification of both. To develop such a method:
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Perform Forced Degradation Studies: Expose this compound to various stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[5][6]
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Analyze Stressed Samples: Use HPLC with a photodiode array (PDA) detector to analyze the stressed samples. The PDA detector can help in assessing peak purity.
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Method Optimization: Adjust HPLC parameters (e.g., column type, mobile phase composition, gradient, temperature, and flow rate) to achieve baseline separation of all degradation peaks from the parent this compound peak.
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Method Validation: Once the method is optimized, it must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study on this compound, illustrating the expected percentage of degradation under various stress conditions.
| Stress Condition | Duration | Temperature | % Degradation of this compound (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 15% | Hydrolysis products (Amide cleavage) |
| 0.1 M NaOH | 24 hours | 60°C | 10% | Hydrolysis products (Amide cleavage) |
| 10% H₂O₂ | 24 hours | Room Temp | 8% | N-oxide of the pyridine ring |
| Dry Heat | 48 hours | 80°C | < 2% | Minimal degradation |
| Photostability (ICH Q1B) | 1.2 million lux hours | Room Temp | 5% | Photo-oxidative products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound and to test the specificity of a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with 1 mL of 0.2 M NaOH before analysis.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize with 1 mL of 0.2 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 20% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in the solvent to the stock concentration before analysis.
-
Photodegradation: Expose a solution of this compound (1 mg/mL) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples and a non-degraded control solution using a validated stability-indicating HPLC-UV/MS method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To quantify this compound and its degradation products.
Methodology:
-
HPLC System: A standard HPLC system with a UV or PDA detector and a mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm (or as determined by UV scan).
-
Injection Volume: 10 µL.
Visualizations
Caption: Potential degradation pathways of this compound under forced degradation conditions.
Caption: Simplified signaling pathway for this compound as an SSTR4 agonist.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Top 10 Regulatory Questions About OOS Investigations in Stability Testing – StabilityStudies.in [stabilitystudies.in]
- 3. Treating Pain with Somatostatin Receptor Subtype 4 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opulus, Portal for the Pharmaceutical Industry [opulus.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. longdom.org [longdom.org]
Navigating the Nuances of Mazisotine: A Technical Support Guide for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for interpreting the conflicting clinical trial results of Mazisotine (also known as LY3556050), a selective Somatostatin Receptor 4 (SSTR4) agonist. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data interpretation tools to facilitate a deeper understanding of the available evidence and inform future research directions.
Troubleshooting Guide & FAQs
This section addresses common questions and challenges encountered when working with and interpreting data related to this compound.
Q1: Why were the Phase 2 clinical trial results for this compound conflicting?
A1: The Phase 2 studies of this compound yielded divergent outcomes. A study in participants with Diabetic Peripheral Neuropathic Pain (DPNP) demonstrated a statistically significant improvement in pain scores compared to placebo.[1] Conversely, two other Phase 2 studies in patients with osteoarthritis (OA) of the knee and chronic low back pain (CLBP) did not show a statistically significant difference in pain relief between this compound and placebo.[1][2]
Several factors could contribute to these conflicting results:
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Different Pain Pathophysiologies: DPNP is a form of neuropathic pain, characterized by damage to the peripheral nerves. OA and CLBP are typically considered mixed pain states with nociceptive and inflammatory components, although neuropathic mechanisms can also be involved. The SSTR4 agonism of this compound may be more effective in modulating the specific signaling pathways of neuropathic pain than those of nociceptive or inflammatory pain.
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Patient Population Heterogeneity: The underlying causes and characteristics of pain can vary significantly among individuals, even within the same diagnosed condition. It's possible that a subset of patients in the OA and CLBP trials might have responded to this compound, but this effect was diluted in the overall study population.
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Placebo Response: Chronic pain studies are often challenged by a high placebo response rate, which can make it difficult to demonstrate the efficacy of an active treatment.
Q2: What is the established mechanism of action for this compound?
A2: this compound is a selective agonist of the Somatostatin Receptor 4 (SSTR4). SSTR4 is a G-protein coupled receptor expressed on sensory neurons in the peripheral nervous system. Activation of SSTR4 by an agonist like this compound is thought to inhibit neuronal excitability and reduce the transmission of pain signals.
Q3: Are there any known issues with the formulation or pharmacokinetics of this compound that could explain the trial results?
A3: While specific details on the formulation are proprietary, the clinical trial data provides some pharmacokinetic insights. In the DPNP study, trough plasma concentrations of this compound were associated with pain improvement.[1] It is plausible that factors such as drug absorption, distribution, metabolism, and excretion could differ between the patient populations of the various trials, potentially influencing the drug's efficacy. For instance, metabolic differences in patients with diabetes could have affected drug exposure.
Q4: How should I design my preclinical study to investigate the efficacy of an SSTR4 agonist in a specific pain model?
A4: Based on the clinical findings, it is crucial to select a preclinical model that accurately reflects the clinical pain condition of interest.
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For Neuropathic Pain: Models such as the Streptozotocin (STZ)-induced diabetic neuropathy model in rodents are relevant for studying DPNP. Other models of nerve injury, like chronic constriction injury (CCI) or spared nerve injury (SNI), can also be employed.
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For Inflammatory/Nociceptive Pain: Models like collagen-induced arthritis or monoiodoacetate (MIA)-induced osteoarthritis can be used to investigate efficacy in pain states similar to OA.
Key considerations for your study design should include:
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Dose-response studies: To determine the optimal therapeutic dose.
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Pharmacokinetic/pharmacodynamic (PK/PD) modeling: To correlate drug exposure with analgesic effects.
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Behavioral tests: A battery of tests to assess different pain modalities (e.g., mechanical allodynia, thermal hyperalgesia).
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Molecular analyses: To investigate the downstream effects of SSTR4 activation in relevant tissues (e.g., dorsal root ganglia).
Quantitative Data Summary
The following tables summarize the key quantitative data from the conflicting Phase 2 clinical trials of this compound.
Table 1: Efficacy Results of this compound in Diabetic Peripheral Neuropathic Pain (DPNP)
| Parameter | This compound (600 mg BID) | Placebo |
| Number of Participants | 45 | 23 |
| Primary Endpoint | ||
| Mean Change from Baseline in Average Pain Intensity (API) at Week 8 (Posterior Mean Difference from Placebo, 95% Credible Interval) | -1.56 (-2.76, -0.38) | N/A |
| Adverse Events | ||
| Discontinuation due to Adverse Events | 26.7% | 13.0% |
| Most Common Treatment-Emergent Adverse Events | Diarrhea, constipation, nausea, increased anion gap | N/A |
Data from IASP 2024 presentation on the Phase 2 study of LY3556050 in DPNP.[1]
Table 2: Efficacy Results of this compound in Osteoarthritis (OA) and Chronic Low Back Pain (CLBP)
| Parameter | This compound (600 mg BID) | Placebo |
| Primary Endpoint | ||
| Mean Change from Baseline in API at Week 8 (Posterior Mean Difference from Placebo, 95% Credible Interval) - OA | 0.09 (-0.51, 0.67) | N/A |
| Mean Change from Baseline in API at Week 8 (Posterior Mean Difference from Placebo, 95% Credible Interval) - CLBP | 0.08 (-0.59, 0.75) | N/A |
| Adverse Events | ||
| Most Common Treatment-Emergent Adverse Events | Constipation, nausea, dizziness, fatigue, headache | N/A |
Data from IASP 2024 presentation on the Phase 2 studies of LY3556050 in OA and CLBP.[2]
Experimental Protocols
This section provides a detailed overview of the methodologies used in the key clinical trials cited.
Phase 2 Clinical Trial in Diabetic Peripheral Neuropathic Pain (DPNP)
-
Study Design: A randomized, double-blind, placebo-controlled Phase 2 study.
-
Participants: 68 adults with a diagnosis of type 1 or type 2 diabetes and a history of daily, symmetrical neuropathic foot pain.
-
Intervention: Participants were randomized (2:1) to receive either this compound (LY3556050) or a placebo. The this compound dose was titrated from 200 mg twice daily (BID) to a maximum of 600 mg BID based on tolerability.
-
Primary Endpoint: The primary outcome was the mean change from baseline to week 8 in the Average Pain Intensity (API), measured on a Numerical Rating Scale (NRS).
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Analysis: A Bayesian mixed model for repeated measures was used to analyze the primary endpoint.[1]
Phase 2 Clinical Trials in Osteoarthritis (OA) and Chronic Low Back Pain (CLBP)
-
Study Design: Two separate randomized, double-blind, placebo-controlled Phase 2 studies.
-
Participants: Adults with a diagnosis of OA of the knee or CLBP.
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Intervention: Participants were randomized to receive either this compound (LY3556050) or a placebo. The dosing regimen for this compound was the same as in the DPNP trial (titrated up to 600 mg BID).
-
Primary Endpoint: The primary outcome for both studies was the mean change from baseline to week 8 in the Average Pain Intensity (API), measured on an NRS.
-
Analysis: A Bayesian mixed model for repeated measures was used for the analysis.[2]
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound via the SSTR4 receptor in sensory neurons.
Experimental Workflow for Preclinical Pain Models
Caption: A generalized experimental workflow for evaluating this compound in preclinical pain models.
References
Technical Support Center: Investigating Off-Target Effects of Mazisotine in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of Mazisotine in cellular assays.
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with this compound.
1. Question: We are observing unexpected changes in cell viability (e.g., increased apoptosis or cytotoxicity) in our cellular assays at concentrations expected to be selective for SSTR4. What are the potential causes and how can we troubleshoot this?
Answer:
Unexpected effects on cell viability can stem from either on-target or off-target effects. Here is a step-by-step guide to investigate this observation:
-
Confirm On-Target Contribution:
-
Control Experiments: The most critical first step is to perform control experiments in a cell line that does not express the Somatostatin Receptor 4 (SSTR4). If the cytotoxic effects persist in SSTR4-negative cells, it strongly suggests an off-target mechanism.
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SSTR4 Antagonist Rescue: In your SSTR4-expressing cell line, co-incubate this compound with a selective SSTR4 antagonist. If the antagonist fails to rescue the cells from cytotoxicity, this also points towards an off-target effect.
-
-
Investigate Potential Off-Target Mechanisms:
-
Dose-Response Analysis: Perform a detailed dose-response curve for this compound's effect on cell viability. A significant deviation from the known EC50 for SSTR4 activation may indicate an off-target liability at higher concentrations.
-
Assay-Specific Artifacts: Rule out any interference of this compound with your assay reagents. For example, some compounds can interfere with the enzymatic activity of reagents used in viability assays like MTT or CellTiter-Glo®. Run the assay in a cell-free system with this compound to check for direct inhibition or enhancement of the assay signal.
-
Below is a workflow to troubleshoot unexpected cytotoxicity:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
2. Question: Our reporter assay, designed to measure downstream signaling of a pathway unrelated to SSTR4, shows modulation by this compound. How do we determine if this is a genuine off-target effect?
Answer:
Modulation of an unrelated signaling pathway is a classic indicator of a potential off-target effect. To dissect this, consider the following experimental approaches:
-
Orthogonal Assays: Confirm the observed effect using a different assay that measures a different node in the same signaling pathway. For example, if you observe changes in a luciferase reporter for a specific transcription factor, validate this by measuring the phosphorylation status of an upstream kinase in that pathway via Western Blot or an immunoassay.
-
Target Knockdown/Knockout: If you have a hypothesis about the potential off-target, use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of that target in your cells. If the effect of this compound is diminished or abolished in the knockdown/knockout cells, it confirms the off-target interaction.
-
Broad-Panel Screening: If the off-target is unknown, consider screening this compound against a commercially available panel of receptors, kinases, and enzymes. This can provide a broader view of its selectivity profile and identify potential off-target candidates.
The following diagram illustrates a logical approach to investigating unexpected pathway modulation:
Caption: Logic diagram for investigating off-target pathway modulation.
Frequently Asked Questions (FAQs)
1. Question: What are the known on-target and potential off-target mechanisms of this compound?
Answer:
-
On-Target Mechanism: this compound is an agonist of the Somatostatin Receptor 4 (SSTR4).[1] SSTR4 is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
-
Potential Off-Target Mechanisms: While specific public data on the off-target profile of this compound is limited, molecules of its class can potentially interact with other GPCRs, ion channels, or enzymes.[2][3] Based on clinical trial data, reported adverse effects such as constipation, nausea, dizziness, fatigue, and headache could, in principle, be mediated by off-target activities, although they can also be on-target effects.[4]
2. Question: What are common classes of off-targets for small molecule GPCR agonists like this compound?
Answer:
The following table summarizes potential off-target classes for a molecule like this compound and the corresponding cellular assays that can be used for their investigation.
| Potential Off-Target Class | Examples | Suggested Cellular Assays | Potential Phenotypic Readout |
| Other GPCRs | Other Somatostatin Receptor Subtypes (SSTR1-3, 5), Opioid, Adrenergic, or Dopamine Receptors | cAMP Assays, Calcium Flux Assays, Reporter Gene Assays | Changes in cell signaling, proliferation, or metabolism.[5] |
| Ion Channels | Voltage-gated sodium, potassium, or calcium channels | Electrophysiology (Patch-Clamp), Fluorescent Membrane Potential Dyes | Alterations in cell membrane potential, neuronal firing, or muscle contraction. |
| Kinases | Receptor Tyrosine Kinases, Serine/Threonine Kinases | Kinase Activity Assays, Phospho-protein Antibodies (Western Blot, ELISA) | Modulation of cell growth, differentiation, and survival pathways. |
| Transporters | Neurotransmitter transporters (e.g., for serotonin, dopamine) | Radioligand Uptake Assays | Changes in neurotransmitter reuptake and signaling. |
3. Question: How can we design experiments to differentiate between on-target and off-target effects in our cellular assays?
Answer:
A robust experimental design is crucial for distinguishing on-target from off-target effects. The following table outlines key experimental strategies.
| Experimental Strategy | Detailed Methodology | Expected Outcome for On-Target Effect | Expected Outcome for Off-Target Effect |
| Use of SSTR4-Negative Cells | Compare the effect of this compound in a cell line endogenously expressing SSTR4 versus a matched cell line that does not express SSTR4. | The effect is observed only in SSTR4-expressing cells. | The effect is observed in both SSTR4-positive and SSTR4-negative cells. |
| SSTR4 Knockdown/Knockout | Use siRNA or CRISPR to specifically reduce or eliminate SSTR4 expression in your target cells. | The effect of this compound is significantly attenuated or abolished. | The effect of this compound is unchanged. |
| Rescue with SSTR4 Antagonist | Co-administer this compound with a selective SSTR4 antagonist. | The antagonist blocks the effect of this compound. | The antagonist has no impact on the observed effect. |
| Structure-Activity Relationship (SAR) | Test structurally related analogs of this compound with varying affinities for SSTR4. | The potency of the analogs in the assay correlates with their SSTR4 binding affinity. | There is no correlation between SSTR4 affinity and the observed effect. |
The following workflow provides a general framework for characterizing a new compound like this compound in cellular assays:
Caption: Experimental workflow for on- vs. off-target effect differentiation.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 4. This compound (LY3556050) / Eli Lilly, Centrexion Therap [delta.larvol.com]
- 5. bioivt.com [bioivt.com]
Technical Support Center: Optimizing Mazisotine Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental use of Mazisotine, a selective Somatostatin Receptor 4 (SSTR4) agonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research and ensure maximum efficacy in your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective agonist for the Somatostatin Receptor 4 (SSTR4), a G-protein coupled receptor (GPCR).[1][2] Upon binding, it activates the inhibitory Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] Additionally, the release of Gβγ subunits can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. This cascade of events ultimately modulates neuronal excitability and inflammatory processes.
Q2: What is a typical effective concentration range for this compound in in-vitro experiments?
Based on available data for potent SSTR4 agonists, a good starting range for in-vitro cellular assays is between 1 nM and 10 µM. A selective SSTR4 agonist, designated as SSTR4 agonist-1, has shown an EC50 of 4.7 nM in a functional assay.[3] It is recommended to perform a full dose-response curve to determine the optimal concentration for your specific cell type and assay conditions.
Q3: How can I measure the functional activity of this compound in my experiments?
The most common methods to measure the functional activity of this compound as an SSTR4 agonist are:
-
cAMP Inhibition Assay: This assay measures the ability of this compound to inhibit the forskolin-stimulated production of cAMP. As SSTR4 is a Gi/o-coupled receptor, its activation will lead to a decrease in cAMP levels.
-
GTPγS Binding Assay: This functional assay measures the activation of G-proteins upon agonist binding to the receptor. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits.
Q4: What are the key downstream signaling pathways activated by this compound?
The primary signaling pathway involves the inhibition of the adenylyl cyclase/cAMP pathway. Other reported downstream effects of SSTR4 activation include the activation of the MAPK/ERK signaling cascade and the release of arachidonic acid.
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of this compound concentration in your experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or no response to this compound | 1. Suboptimal this compound Concentration: The concentration used may be too low to elicit a response. | Perform a wider range dose-response curve, starting from low nanomolar to high micromolar concentrations. |
| 2. Cell Line Issues: The cell line may not express sufficient levels of functional SSTR4. | Verify SSTR4 expression in your cell line using qPCR, western blot, or a radioligand binding assay. Consider using a cell line known to express high levels of SSTR4 or a stably transfected cell line. | |
| 3. Reagent Degradation: this compound or other critical reagents may have degraded. | Prepare fresh stock solutions of this compound and other reagents. Ensure proper storage conditions as recommended by the supplier. | |
| 4. Assay Sensitivity: The chosen assay may not be sensitive enough to detect a response. | For cAMP assays in Gi-coupled systems, ensure adequate stimulation with forskolin to create a sufficient window for inhibition. For GTPγS assays, optimize the concentrations of GDP and Mg2+ as they can significantly impact the assay window. | |
| High background signal | 1. Constitutive Receptor Activity: The SSTR4 receptor may have high basal activity in your cell system. | This can be addressed in GTPγS assays by optimizing GDP concentration. In cAMP assays, ensure the basal cAMP level is low before forskolin stimulation. |
| 2. Non-specific Binding: In binding assays, the radioligand may be binding to non-receptor components. | Include a non-specific binding control using a high concentration of a non-labeled SSTR4 ligand. Optimize washing steps to reduce non-specific binding. | |
| Inconsistent or variable results | 1. Cell Passage Number and Health: High passage numbers or unhealthy cells can lead to variability. | Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| 2. Inconsistent Assay Conditions: Variations in incubation times, temperatures, or reagent concentrations. | Strictly adhere to the optimized protocol. Use a consistent cell density for all experiments. Ensure thorough mixing of all reagents. | |
| 3. Edge Effects in Plate-Based Assays: Evaporation or temperature gradients across the plate. | To minimize edge effects, avoid using the outer wells of the plate or fill them with media/buffer. Ensure proper sealing of the plates and uniform incubation conditions. |
Quantitative Data Presentation
The following table summarizes the in-vitro potency of a representative selective SSTR4 agonist. Researchers should aim to generate similar data for this compound in their specific experimental systems.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| SSTR4 agonist-1 | Functional Assay | Not Specified | EC50 | 4.7 nM | [3] |
Experimental Protocols
cAMP Inhibition Assay Protocol
This protocol outlines the steps to measure the inhibition of forskolin-stimulated cAMP production by this compound in a cell-based assay.
Materials:
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Cells expressing SSTR4 (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium
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Assay buffer (e.g., HBSS with 20 mM HEPES)
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This compound stock solution (in DMSO or appropriate solvent)
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Forskolin stock solution
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IBMX (a phosphodiesterase inhibitor) stock solution
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cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)
-
White or black opaque 96- or 384-well plates
Procedure:
-
Cell Seeding: Seed the SSTR4-expressing cells into the appropriate microplate at a pre-optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of forskolin at a concentration that gives a submaximal stimulation of cAMP production (typically around the EC80).
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Pre-incubation with this compound: Remove the cell culture medium and add the diluted this compound solutions to the cells. Include a vehicle control. Incubate for 15-30 minutes at 37°C.
-
Forskolin Stimulation: Add the forskolin solution (also containing IBMX to prevent cAMP degradation) to all wells except for the basal control wells. Incubate for the optimized time (usually 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of this compound concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value of this compound.
GTPγS Binding Assay Protocol
This protocol describes how to measure the activation of G-proteins by this compound using a [35S]GTPγS binding assay with cell membranes.
Materials:
-
Cell membranes prepared from cells expressing SSTR4
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
This compound stock solution
-
GDP stock solution
-
[35S]GTPγS (radiolabeled)
-
Non-specific binding control (unlabeled GTPγS or a high concentration of an SSTR4 agonist)
-
Scintillation cocktail
-
Glass fiber filter mats
-
Cell harvester and scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from SSTR4-expressing cells using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add assay buffer, the optimized concentration of GDP, and the cell membranes (typically 5-20 µg of protein per well).
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (basal binding) and a non-specific binding control.
-
Initiation of Reaction: Add [35S]GTPγS to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer.
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other readings to obtain specific binding. Plot the specific binding against the log of this compound concentration. Fit the data using a sigmoidal dose-response curve to determine the EC50 and Emax values.
Visualizations
References
Masitinib Clinical Trials: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance regarding masitinib clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is masitinib and what is its primary mechanism of action?
Masitinib is an orally administered tyrosine kinase inhibitor.[1][2] Its primary mechanism of action involves the selective inhibition of a limited number of tyrosine kinases, primarily c-Kit, Lyn, Fyn, and Colony-Stimulating Factor 1 Receptor (CSF1R).[1] By targeting these kinases, masitinib modulates the activity of mast cells and microglia, which are key players in inflammatory and neurodegenerative processes.[1]
Q2: In which indications has masitinib been investigated?
Masitinib has been studied in a wide range of conditions, including various cancers (e.g., gastrointestinal stromal tumor - GIST), inflammatory diseases (e.g., mastocytosis, rheumatoid arthritis), and neurological disorders (e.g., amyotrophic lateral sclerosis - ALS, Alzheimer's disease, multiple sclerosis).[2]
Q3: What are the key signaling pathways targeted by masitinib?
Masitinib's therapeutic effects are believed to be mediated through the inhibition of several key signaling pathways:
-
c-Kit Signaling: Inhibition of the c-Kit receptor tyrosine kinase pathway is crucial for controlling the survival, proliferation, and degranulation of mast cells.[3]
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Lyn/Fyn Signaling: By inhibiting the Src family kinases Lyn and Fyn, masitinib further modulates mast cell activation and immune responses.[3][4]
-
CSF1R Signaling: Inhibition of the CSF1R pathway regulates the function of microglia and macrophages, which are implicated in neuroinflammation.[5]
Troubleshooting Guide for Masitinib Experiments
Issue 1: Inconsistent efficacy results in a specific indication.
Possible Cause: Dose-dependent effects or patient population heterogeneity.
Troubleshooting Steps:
-
Review Dose-Response Data: In the Phase 3 trial for multiple sclerosis (AB07002), masitinib at 4.5 mg/kg/day showed a significant benefit, while the higher dose of 6.0 mg/kg/day yielded inconclusive results.[6] This suggests a potential therapeutic window.
-
Analyze Patient Subgroups: In the ALS trial (AB10015), a statistically significant survival benefit was observed in a specific subpopulation of patients. This highlights the importance of patient stratification based on disease progression rates or other biomarkers.
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Evaluate Primary Endpoints: Ensure that the chosen primary endpoints are the most appropriate for the disease indication and mechanism of action of masitinib.
Issue 2: Unexpected adverse events observed in a clinical trial.
Possible Cause: Off-target effects or indication-specific sensitivities.
Troubleshooting Steps:
-
Analyze the Safety Profile: A retrospective analysis of masitinib studies revealed a potential risk of ischemic heart disease, leading to the temporary halt of some trials.[7] A thorough review of the safety database across all indications is crucial.
-
Compare Adverse Event Rates: The table below summarizes the incidence of common adverse events in different masitinib trials. This can help identify if the observed adverse events are consistent with the known safety profile.
-
Investigate Potential Mechanisms: Explore the biological plausibility of the observed adverse events. For example, while masitinib is selective, inhibition of other kinases could contribute to unexpected toxicities.
Data from Masitinib Clinical Trials
The following tables summarize key quantitative data from various clinical trials of masitinib.
Table 1: Efficacy of Masitinib in Alzheimer's Disease (Study AB09004) [8][9]
| Endpoint | Masitinib 4.5 mg/kg/day (n=182) | Placebo (n=176) | p-value |
| ADAS-Cog Change from Baseline | -1.46 | +0.69 | <0.001 |
| ADCS-ADL Change from Baseline | +1.01 | -0.81 | 0.038 |
| Patients reaching severe dementia (MMSE<10) | Significantly fewer | - | 0.0446 |
Table 2: Safety Profile of Masitinib in Alzheimer's Disease (Study AB09004) [8]
| Adverse Event | Masitinib 4.5 mg/kg/day | Placebo |
| Any Adverse Event | 79.5% | 74.6% |
| Serious Adverse Event (non-fatal) | 5.9% | 2.9% |
| Severe Adverse Event | 18.9% | 16.8% |
Table 3: Efficacy of Masitinib in Severe Indolent or Smoldering Systemic Mastocytosis (NCT00814073) [10][11]
| Endpoint | Masitinib (n=71) | Placebo (n=64) | p-value |
| Cumulative Response (≥75% improvement in at least one severe symptom) | 18.7% | 7.4% | 0.0076 |
Table 4: Common Severe Adverse Events in Mastocytosis Trial (NCT00814073) [10][11]
| Adverse Event | Masitinib (n=70) | Placebo (n=63) |
| Diarrhea | 11% | 2% |
| Rash | 6% | 0% |
| Asthenia | 6% | 2% |
Experimental Protocols
Protocol: Phase 3 Study of Masitinib in Mild-to-Moderate Alzheimer's Disease (AB09004) [12][13]
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled, parallel-group study.[12][13]
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Participants: 718 patients with mild-to-moderate dementia due to probable Alzheimer's disease.[13]
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Intervention: Masitinib (4.5 mg/kg/day) or placebo administered orally as an add-on therapy to cholinesterase inhibitors and/or memantine for 24 weeks.[12][13]
-
Primary Endpoints:
-
Randomization: Patients were randomized to receive either masitinib or placebo.[13]
Protocol: Phase 3 Study of Masitinib in Severe Indolent or Smoldering Systemic Mastocytosis (NCT00814073) [10][11]
-
Study Design: A randomized, double-blind, placebo-controlled, phase 3 study.[11]
-
Participants: 135 patients with severely symptomatic indolent or smoldering systemic mastocytosis unresponsive to optimal symptomatic treatments.[10]
-
Intervention: Masitinib (6 mg/kg/day) or placebo administered orally for 24 weeks.[10]
-
Primary Endpoint: Cumulative response defined as a 75% or greater improvement from baseline in at least one severe symptom (pruritus, flushes, depression, or fatigue).[10]
-
Randomization: Patients were randomly assigned to receive either masitinib or placebo.[10]
Visualizations
Caption: Masitinib inhibits key tyrosine kinases (c-Kit, CSF1R, Lyn, Fyn).
Caption: Workflow for the Phase 3 clinical trial of masitinib in Alzheimer's disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Masitinib - Wikipedia [en.wikipedia.org]
- 3. Masitinib in inflammatory diseases – AB Science [ab-science.com]
- 4. 'Piperazining' the catalytic gatekeepers: unraveling the pan-inhibition of SRC kinases; LYN, FYN and BLK by masitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Masitinib in Neurology – AB Science [ab-science.com]
- 6. researchgate.net [researchgate.net]
- 7. Masitinib in advanced gastrointestinal stromal tumor (GIST) after failure of imatinib: a randomized controlled open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Positive Phase 2/3 study AB09004 with masitinib in Alzheimer's Disease – AB Science [ab-science.com]
- 9. Masitinib for mild-to-moderate Alzheimer's disease: results from a randomized, placebo-controlled, phase 3, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Masitinib for treatment of severely symptomatic indolent systemic mastocytosis: a randomised, placebo-controlled, phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Masitinib for treatment of severely symptomatic indolent systemic mastocytosis: a randomised, placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Masitinib for mild-to-moderate Alzheimer’s disease: results from a randomized, placebo-controlled, phase 3, clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Researchers publish results from the masitinib Phase III trial in AD | Alzheimer Europe [alzheimer-europe.org]
Troubleshooting Mazisotine variability in animal studies
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting variability and addressing common questions encountered during animal studies with Mazisotine.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of high variability in plasma concentrations of this compound in our rodent studies?
High variability in plasma concentrations of this compound can stem from several factors. The most common causes are related to the animal model itself, the formulation, and the experimental procedures. Biologically, differences in metabolic rates between individual animals, even of the same strain, can be significant.[1][2] Formulation-related issues, such as inconsistent solubility or stability of the dosing solution, can also lead to variable absorption.[3][4] Procedural inconsistencies, including minor variations in dosing technique or sample handling, can introduce significant error.[5]
Q2: We are observing different pharmacokinetic (PK) profiles for this compound between mice and rats. Is this expected?
Yes, observing different PK profiles between species is expected and a well-documented phenomenon in preclinical research.[1] Mice generally have a higher basal metabolic rate than rats, which can lead to faster clearance and a shorter half-life for this compound.[1] Additionally, the expression and activity of drug-metabolizing enzymes, such as Cytochrome P450s, can differ significantly between these species, leading to different metabolic pathways and rates of elimination.[1][6]
Q3: Can the diet of the animals affect the oral bioavailability of this compound?
Absolutely. The diet can significantly impact the oral bioavailability of drugs, including this compound.[2][7] The presence of food in the gastrointestinal tract can alter the pH, gastric emptying time, and the secretion of bile salts, all of which can influence the dissolution and absorption of this compound.[7] For example, a high-fat meal can sometimes enhance the absorption of lipophilic compounds. It is crucial to maintain a consistent diet and feeding schedule for all animals in a study to minimize this source of variability.
Q4: We are seeing inconsistent results in our in vitro assays with this compound. What could be the cause?
Inconsistent in vitro results can arise from several sources. These include issues with the compound itself (e.g., degradation in media), the cell culture conditions (e.g., passage number, confluency), and the assay protocol (e.g., incubation times, reagent concentrations). It is also important to ensure that the this compound stock solution is properly prepared and stored to maintain its stability and concentration.
Troubleshooting Guides
Guide 1: High Variability in Pharmacokinetic (PK) Data
Issue: You are observing a high coefficient of variation (%CV) in the plasma concentrations of this compound within the same dosing group.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Formulation Issues | 1. Verify Formulation Homogeneity: Ensure the dosing formulation is a homogenous solution or a uniform suspension. For suspensions, ensure consistent mixing before each dose. 2. Check Solubility and Stability: Confirm the solubility and stability of this compound in the chosen vehicle at the intended concentration and storage conditions.[8][9] 3. Consider Alternative Formulations: If solubility is low, consider using solubilizing agents or alternative formulation strategies.[4][10] |
| Dosing Inaccuracy | 1. Standardize Dosing Technique: Ensure all technicians are using a consistent and precise dosing technique (e.g., gavage needle placement, injection speed). 2. Calibrate Equipment: Regularly calibrate balances, pipettes, and syringes used for dose preparation and administration. |
| Animal-Related Factors | 1. Control for Biological Variables: Use animals of the same age, sex, and from the same vendor.[2][6] Acclimatize animals to the housing conditions before the study. 2. Monitor Health Status: Ensure animals are healthy and free from underlying diseases that could affect drug metabolism.[11] 3. Standardize Fasting/Feeding: Maintain a consistent fasting and feeding schedule for all animals.[7] |
| Sample Collection and Handling | 1. Consistent Sampling Times: Adhere strictly to the predetermined blood sampling time points. 2. Proper Sample Processing: Use a standardized protocol for blood collection, processing to plasma, and storage.[5] 3. Minimize Hemolysis: Improper blood collection can lead to hemolysis, which may affect drug concentration measurements. |
| Analytical Method Variability | 1. Validate Analytical Method: Ensure the bioanalytical method is fully validated for accuracy, precision, selectivity, and stability. 2. Run Quality Controls: Include quality control (QC) samples at low, medium, and high concentrations with each batch of study samples to monitor assay performance.[12] |
Guide 2: Unexpected In Vivo Efficacy Results
Issue: You are not observing the expected therapeutic effect of this compound in your animal model of disease, despite seeing good in vitro activity.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Exposure at the Target Site | 1. Full PK Profile: Conduct a full pharmacokinetic study to determine the Cmax, Tmax, and AUC of this compound. 2. Target Tissue Distribution: If possible, measure the concentration of this compound in the target tissue to confirm it is reaching the site of action. |
| Rapid Metabolism or Clearance | 1. In Vitro Metabolism: Use liver microsomes or hepatocytes to assess the metabolic stability of this compound. 2. Metabolite Identification: Identify the major metabolites and determine if they are active or inactive. |
| Plasma Protein Binding | 1. Determine Free Fraction: Measure the extent of plasma protein binding. High binding can limit the amount of free drug available to exert a therapeutic effect. |
| Model-Specific Issues | 1. Disease Model Validity: Re-evaluate the appropriateness of the animal model for the specific mechanism of action of this compound. 2. Disease Progression: Ensure the timing of drug administration aligns with the relevant stage of disease progression in the model. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage in Rats
-
Vehicle Preparation: Prepare a 0.5% (w/v) methylcellulose solution in deionized water. Stir overnight at 4°C to ensure complete dissolution.
-
This compound Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Suspension Preparation: Gradually add the this compound powder to the 0.5% methylcellulose vehicle while vortexing to create a uniform suspension.
-
Homogenization: Homogenize the suspension using a suitable method (e.g., sonication or high-speed homogenizer) to ensure a consistent particle size.
-
Final Concentration Check: If possible, analyze a small aliquot of the final formulation to confirm the concentration of this compound.
-
Storage: Store the formulation at 4°C and protect from light. Ensure to re-suspend thoroughly before each use.
Protocol 2: Blood Sample Collection for Pharmacokinetic Analysis in Mice
-
Animal Restraint: Gently restrain the mouse using an appropriate method.
-
Sampling Site: Collect blood from the submandibular vein using a lancet.
-
Collection: Collect approximately 50-100 µL of blood into a pre-chilled tube containing an appropriate anticoagulant (e.g., K2EDTA).
-
Mixing: Gently invert the tube several times to ensure proper mixing with the anticoagulant.
-
Plasma Separation: Centrifuge the blood sample at 2000 x g for 10 minutes at 4°C.
-
Plasma Collection: Carefully aspirate the supernatant (plasma) and transfer it to a clean, labeled cryovial.
-
Storage: Immediately freeze the plasma sample at -80°C until bioanalysis.
Visualizations
Hypothetical this compound Signaling Pathway
Caption: Hypothetical signaling pathway of this compound.
Troubleshooting Workflow for High PK Variability
Caption: Troubleshooting workflow for high PK variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Video: Factors Affecting Drug Biotransformation: Biological [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. benchchem.com [benchchem.com]
- 6. portal.abuad.edu.ng [portal.abuad.edu.ng]
- 7. Impact of gastrointestinal differences in veterinary species on the oral drug solubility, in vivo dissolution, and formulation of veterinary therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug metabolism under pathological and abnormal physiological states in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Method of variability optimization in pharmacokinetic data analysis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Translational Gap: A Technical Support Center for Mazisotine (LY3556050) Preclinical Data
For researchers and drug development professionals, the journey of a promising preclinical compound to a clinically effective therapy is often fraught with challenges. The case of Mazisotine (formerly LY3556050 and CNTX-0290), a selective somatostatin receptor 4 (SSTR4) agonist, provides a valuable case study in the complexities of translating preclinical pain data to human clinical trials. Despite demonstrating broad efficacy in various preclinical pain models, this compound yielded mixed results in Phase 2 clinical trials, ultimately leading to the discontinuation of its development for pain indications by Eli Lilly.[1]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers navigate the potential pitfalls and challenges of working with SSTR4 agonists and translating preclinical pain research in general, using the this compound experience as a guiding example.
Frequently Asked Questions (FAQs)
Q1: What was the preclinical promise of this compound?
A1: this compound, then known as CNTX-0290, was reported by its original developer, Centrexion Therapeutics, to have shown activity in every chronic pain model in which it was tested.[2][3] This suggests a broad-spectrum analgesic potential in preclinical settings, which generated significant interest in its development as a novel, non-opioid pain therapeutic.
Q2: What were the key clinical findings for this compound?
A2: Clinical trial results for this compound were inconsistent across different pain conditions. A Phase 2 study in patients with diabetic peripheral neuropathic pain (DPNP) demonstrated a statistically significant improvement in pain scores compared to placebo.[4][5] However, two other Phase 2 studies in patients with osteoarthritis and chronic low back pain did not show a statistically significant difference from placebo.[5][6]
Q3: Why was the development of this compound for pain discontinued?
A3: Eli Lilly, the company that licensed this compound from Centrexion, removed the drug from its development pipeline in the second quarter of 2025.[1] While a definitive public statement detailing the exact reasons is unavailable, the mixed results from the Phase 2 clinical trials are the most likely cause. The failure to demonstrate efficacy in osteoarthritis and chronic low back pain, two very large potential markets, likely altered the risk-benefit assessment for continued development.
Q4: What are the known side effects of this compound in humans?
A4: In Phase 2 studies, this compound was generally well-tolerated. The most commonly reported treatment-emergent adverse events were mild to moderate and included constipation, nausea, dizziness, fatigue, and headache.[4][5][6]
Troubleshooting Guide: Translating SSTR4 Agonist Preclinical Data
This guide addresses common challenges researchers may encounter when translating preclinical findings for SSTR4 agonists to clinical settings, with speculative insights drawn from the this compound case.
| Issue/Observation | Potential Cause(s) | Troubleshooting/Considerations |
| Discrepancy in Efficacy Between Preclinical Models and Human Trials | 1. Species-specific differences in SSTR4 pharmacology: The binding affinity, signaling pathways, or receptor distribution of SSTR4 may differ between rodents and humans. 2. Limitations of preclinical pain models: Animal models may not fully recapitulate the complex pathophysiology of human chronic pain conditions like osteoarthritis and chronic low back pain. 3. Suboptimal dose selection in clinical trials: The doses tested in humans may not have achieved the required target engagement for efficacy in all pain types. | 1. Conduct in-vitro studies using human SSTR4 to confirm binding kinetics and functional activity. 2. Utilize multiple, mechanistically diverse preclinical models for a more comprehensive efficacy profile. 3. Employ translational biomarkers (e.g., PET imaging) to confirm target engagement in early clinical phases. |
| Variability in Efficacy Across Different Pain Indications | 1. Different roles of SSTR4 in various pain states: The contribution of the SSTR4 pathway to the overall pain experience may be more significant in certain conditions (e.g., DPNP) than in others (e.g., osteoarthritis). 2. Patient heterogeneity: The underlying mechanisms of pain can vary significantly between patients with the same diagnosis. | 1. Investigate the expression levels and functional role of SSTR4 in human tissues relevant to different pain conditions. 2. Consider patient stratification strategies in clinical trials based on biomarkers or clinical phenotypes. |
| Unexpected Pharmacokinetic Profile in Humans | 1. Differences in drug metabolism between species: The enzymes responsible for metabolizing the drug may have different activities in humans compared to preclinical species. 2. First-pass metabolism: Significant metabolism in the liver after oral administration can reduce the amount of active drug reaching systemic circulation. | 1. Conduct in-vitro metabolism studies using human liver microsomes and hepatocytes early in development. 2. Perform thorough pharmacokinetic modeling and simulation to predict human PK from preclinical data. |
| Off-Target Side Effects in Clinical Trials | 1. Lack of absolute receptor selectivity: The compound may interact with other somatostatin receptor subtypes or other unrelated targets at therapeutic concentrations. 2. On-target effects in different tissues: Activation of SSTR4 in tissues other than the target pain pathways could lead to side effects. | 1. Perform comprehensive selectivity profiling against a broad panel of receptors and enzymes. 2. Investigate the expression profile of SSTR4 in various human tissues to anticipate potential on-target side effects. |
Data Presentation: Preclinical vs. Clinical Data (Illustrative)
Due to the limited public availability of specific quantitative preclinical data for this compound, the following tables present an illustrative comparison based on typical findings for a successful preclinical compound and the known clinical outcomes for this compound. This data is for exemplary purposes.
Table 1: Illustrative Preclinical Efficacy of a Hypothetical SSTR4 Agonist
| Preclinical Pain Model | Animal Species | Endpoint | Illustrative Efficacy (% Reversal of Hyperalgesia) |
| Chronic Constriction Injury (Neuropathic Pain) | Rat | Mechanical Allodynia | 75% |
| Streptozotocin-Induced Diabetic Neuropathy | Mouse | Thermal Hyperalgesia | 65% |
| Complete Freund's Adjuvant (Inflammatory Pain) | Rat | Paw Edema & Mechanical Allodynia | 50% |
| Monoiodoacetate-Induced Osteoarthritis | Rat | Weight-Bearing Deficit | 60% |
Table 2: this compound Phase 2 Clinical Efficacy Summary
| Pain Indication | Primary Endpoint | Outcome vs. Placebo |
| Diabetic Peripheral Neuropathic Pain | Change in Average Pain Intensity | Statistically Significant Improvement[4][5] |
| Osteoarthritis | Change in Average Pain Intensity | Not Statistically Significant[5][6] |
| Chronic Low Back Pain | Change in Average Pain Intensity | Not Statistically Significant[5][6] |
Table 3: Illustrative Cross-Species Pharmacokinetics of a Hypothetical SSTR4 Agonist
| Species | Oral Bioavailability (%) | Half-Life (hours) | Clearance (mL/min/kg) |
| Mouse | 45 | 1.5 | 30 |
| Rat | 30 | 2.5 | 20 |
| Dog | 60 | 4.0 | 10 |
| Human (Predicted) | 50 | 6.0 | 5 |
| Human (Observed - this compound) | Well absorbed after oral dosing[2] | Data not publicly available | Data not publicly available |
Experimental Protocols
Detailed experimental protocols for the clinical trials of this compound can be found on clinical trial registries. For instance, the protocol for the Phase 2 study in diabetic peripheral neuropathic pain is registered under NCT04707157.[4] Below are generalized protocols for key preclinical pain models relevant to the development of this compound.
1. Chronic Constriction Injury (CCI) Model of Neuropathic Pain
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Objective: To induce a peripheral nerve injury that results in chronic neuropathic pain behaviors.
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Procedure:
-
Anesthetize a rodent (e.g., Sprague-Dawley rat).
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Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.
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Loosely tie four ligatures around the sciatic nerve with approximately 1 mm spacing.
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Close the incision with sutures.
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Allow the animal to recover.
-
-
Assessment: Measure mechanical allodynia and thermal hyperalgesia at baseline and various time points post-surgery using von Frey filaments and a radiant heat source, respectively.
2. Streptozotocin (STZ)-Induced Diabetic Neuropathy Model
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Objective: To induce hyperglycemia leading to the development of diabetic neuropathy.
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Procedure:
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Administer a single intraperitoneal injection of streptozotocin to a rodent (e.g., C57BL/6 mouse).
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Monitor blood glucose levels to confirm the induction of diabetes.
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Animals with sustained hyperglycemia are used for the study.
-
-
Assessment: Assess the development of mechanical allodynia and thermal hyperalgesia over several weeks following STZ injection.
Visualizations
Caption: The translational gap between preclinical and clinical findings for this compound.
Caption: Key challenges contributing to the translational disconnect in pain research.
Caption: Simplified signaling pathway of this compound via the SSTR4 receptor.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Centrexion Provides Updates And Advancements For Pipeline Of Chronic Pain Treatments - BioSpace [biospace.com]
- 3. Lilly lands non-opioid pain asset | Drug Discovery News [drugdiscoverynews.com]
- 4. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 5. This compound (LY3556050) / Eli Lilly, Centrexion Therap [delta.larvol.com]
- 6. posters.worldcongress2024.org [posters.worldcongress2024.org]
Validation & Comparative
A Tale of Two Mechanisms: Comparing Mazisotine and Gabapentin for Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. For decades, gabapentin has been a mainstay in its management, offering relief to many, though not all, patients. The search for novel, non-opioid analgesics has led to the exploration of new molecular targets. One such candidate that reached mid-stage clinical development was mazisotine (also known as LY3556050), a selective somatostatin receptor 4 (SSTR4) agonist.
This guide provides a comparative overview of this compound and gabapentin, focusing on their distinct mechanisms of action, available efficacy data, and the experimental methodologies used to evaluate them. While direct head-to-head clinical trial data is unavailable, this comparison of their fundamental pharmacology and clinical performance in similar indications offers valuable insights for the future of neuropathic pain drug development.
At a Glance: Key Differences
| Feature | This compound (LY3556050) | Gabapentin |
| Primary Mechanism | Selective Somatostatin Receptor 4 (SSTR4) Agonist | Binds to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) |
| Drug Target | SSTR4, a G protein-coupled receptor (GPCR) | α2δ-1 subunit of VGCCs |
| Signaling Outcome | Neuronal hyperpolarization, inhibition of nociceptive activity | Reduced release of excitatory neurotransmitters (e.g., glutamate, substance P) |
| Development Status | Phase 2 development for pain was discontinued by Eli Lilly | Widely approved and marketed for neuropathic pain and other conditions |
| Indication Explored | Diabetic Peripheral Neuropathic Pain (DPNP), Osteoarthritis, Chronic Low Back Pain | Diabetic Neuropathy, Postherpetic Neuralgia, Fibromyalgia, and others |
Mechanism of Action: Two Distinct Pathways to Pain Relief
The fundamental difference between this compound and gabapentin lies in their molecular targets and the subsequent signaling cascades they initiate to dampen neuropathic pain signals.
This compound: Activating an Inhibitory Neuropeptide System
This compound is a selective agonist for the somatostatin receptor 4 (SSTR4).[1] Somatostatin is an inhibitory neuropeptide, and its receptors are part of the G protein-coupled receptor (GPCR) family.[2][3] Activation of SSTR4, which is expressed on sensory neurons in the dorsal root ganglia, is believed to produce analgesia through several mechanisms:[4]
-
Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to an efflux of potassium ions, causing hyperpolarization of the neuron. This makes the neuron less likely to fire and transmit pain signals.[3][4]
-
Inhibition of voltage-sensitive calcium channels (CaV): This reduces the influx of calcium into the presynaptic terminal, which is a critical step for the release of neurotransmitters.[3]
-
Modulation of other ion channels: Evidence suggests SSTR4 activation can also inhibit Transient Receptor Potential Vanilloid 1 (TRPV1) and Ankyrin 1 (TRPA1) channels, which are key players in nociceptive signaling.[3]
References
A Comparative Analysis of Mazisotine and Other Somatostatin Receptor 4 (SSTR4) Agonists for Pain Relief
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, non-opioid analgesics has led to a growing interest in the somatostatin receptor 4 (SSTR4) as a promising therapeutic target. Activation of this G protein-coupled receptor, predominantly expressed in the peripheral nervous system, has been shown to inhibit nociceptive signaling, offering a potential new avenue for managing chronic pain. This guide provides a comparative overview of mazisotine (LY3556050), a selective SSTR4 agonist that underwent clinical investigation, against other key SSTR4 agonists, J-2156 and consomatin Fj1, which have shown promise in preclinical studies.
Overview of SSTR4 Agonists
Somatostatin is an endogenous peptide that exerts its effects through five receptor subtypes (SSTR1-5). The SSTR4 subtype has garnered particular attention for its role in pain modulation without the endocrine side effects associated with other SSTR subtypes.[1] Agonists targeting SSTR4 are being investigated for their potential to treat various pain conditions, including neuropathic and inflammatory pain.
This compound (LY3556050) , a small molecule SSTR4 agonist, was in clinical development for diabetic peripheral neuropathic pain (DPNP), osteoarthritis, and chronic low back pain. While it showed a statistically significant improvement in pain compared to placebo in a Phase 2 trial for DPNP, its development for osteoarthritis and chronic low back pain was discontinued due to a lack of superior efficacy over placebo.[2]
J-2156 is a potent and selective non-peptide SSTR4 agonist that has demonstrated analgesic effects in a variety of preclinical pain models, including inflammatory, neuropathic, and cancer-induced bone pain.[3][4][5][6]
Consomatin Fj1 is a novel, venom-inspired peptide agonist of SSTR4.[1][7][8] Discovered from cone snail venom, this peptide has shown analgesic properties in mouse models of postoperative and neuropathic pain.[1][8]
Quantitative Data Comparison
Direct head-to-head comparative studies of these three SSTR4 agonists are not publicly available. The following tables summarize the existing quantitative data from separate preclinical and clinical studies to facilitate an indirect comparison. It is crucial to interpret these data with caution due to the inherent differences in experimental models, species, and methodologies.
Table 1: Preclinical Efficacy of SSTR4 Agonists in Pain Models
| Compound | Pain Model | Species | Route of Administration | Effective Dose | Key Findings | Reference |
| J-2156 | Formalin-induced inflammatory pain (second phase) | Mouse | Intraperitoneal (i.p.) | 1-100 µg/kg | Inhibition of nocifensive behavior. | [6] |
| J-2156 | Adjuvant-evoked chronic inflammatory mechanical allodynia | Rat | Intraperitoneal (i.p.) | Not specified | Decreased mechanical allodynia. | [6] |
| J-2156 | Sciatic nerve ligation-induced neuropathic mechanical hyperalgesia | Rat | Intraperitoneal (i.p.) | Not specified | Inhibited mechanical hyperalgesia. | [6] |
| J-2156 | Breast cancer-induced bone pain | Rat | Intraperitoneal (i.p.) | ED₅₀ = 3.7 mg/kg (mechanical allodynia), 8.0 mg/kg (mechanical hyperalgesia) | Dose-dependent reversal of mechanical allodynia and hyperalgesia. | [3][4] |
| Consomatin Fj1 | Post-operative pain (paw incision model) | Mouse | Intraperitoneal (i.p.) | 0.04 - 2.5 mg/kg | Dose-dependent reduction in mechanical hypersensitivity. | [1] |
| Consomatin Fj1 | Neuropathic pain (spared nerve injury model) | Mouse | Intraperitoneal (i.p.) | Not specified | Analgesic effect observed. | [1] |
Table 2: Clinical Efficacy of this compound (LY3556050)
| Indication | Phase | Dosage | Primary Outcome Measure | Result | Reference |
| Diabetic Peripheral Neuropathic Pain (DPNP) | 2 | 600 mg twice daily (BID) | Change from baseline in Average Pain Intensity (API) | Statistically significant improvement in pain compared to placebo. | [2] |
| Osteoarthritis | 2 | 600 mg twice daily (BID) | Change from baseline in Average Pain Intensity (API) | Not superior to placebo. | [2] |
| Chronic Low Back Pain | 2 | 600 mg twice daily (BID) | Change from baseline in Average Pain Intensity (API) | Not superior to placebo. | [2] |
Experimental Protocols
Detailed experimental protocols are essential for the critical evaluation and replication of scientific findings. Below are summaries of the methodologies employed in key studies for each SSTR4 agonist.
This compound (LY3556050) - Phase 2 DPNP Clinical Trial (NCT04707157)
-
Study Design: A randomized, double-blind, placebo-controlled Phase 2 clinical trial.
-
Participant Population: Patients diagnosed with diabetic peripheral neuropathic pain.
-
Intervention: Oral administration of this compound (600 mg BID) or placebo.
-
Primary Endpoint: The primary efficacy measure was the change from baseline in the weekly mean of the daily self-reported Average Pain Intensity (API) score at the end of the treatment period.
-
Pain Assessment: Pain intensity was typically measured using a numerical rating scale (NRS).
J-2156 - Preclinical Pain Models
-
Formalin Test (Mouse): This model assesses nociceptive responses to a chemical irritant. Mice were injected with formalin into the paw, and the time spent licking or biting the injected paw was quantified in two phases. J-2156 was administered intraperitoneally prior to the formalin injection.[6][9]
-
Chronic Inflammatory Pain (Rat): Adjuvant-induced arthritis is a common model for chronic inflammatory pain. Rats were injected with an adjuvant to induce inflammation and mechanical allodynia was assessed using von Frey filaments. J-2156 was administered intraperitoneally.[6]
-
Neuropathic Pain (Rat): The spared nerve injury (SNI) or sciatic nerve ligation model was used to induce neuropathic pain. Mechanical hyperalgesia was measured using von Frey filaments. J-2156 was administered intraperitoneally.[6]
-
Breast Cancer-Induced Bone Pain (Rat): Walker 256 breast cancer cells were injected into the tibia of rats to induce bone pain. Mechanical allodynia and hyperalgesia were assessed using von Frey filaments. The effective dose 50 (ED₅₀) of intraperitoneally administered J-2156 was determined.[3][4][10]
Consomatin Fj1 - Preclinical Pain Models
-
Post-operative Pain (Mouse): A plantar incision was made in the hind paw of mice to model post-operative pain. Mechanical hypersensitivity was measured using von Frey filaments. Consomatin Fj1 was administered intraperitoneally at various doses.[1]
-
Neuropathic Pain (Mouse): The spared nerve injury (SNI) model was used to induce neuropathic pain. Mechanical hypersensitivity was assessed using von Frey filaments following intraperitoneal administration of consomatin Fj1.[1][11]
Signaling Pathways and Experimental Workflows
The analgesic effects of SSTR4 agonists are mediated through specific intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a general experimental workflow for evaluating these compounds.
Caption: SSTR4 Signaling Pathway in Pain Modulation.
Caption: General Experimental Workflow for SSTR4 Agonist Evaluation.
Conclusion
The selective activation of SSTR4 remains a viable and promising strategy for the development of novel analgesics. While this compound's journey through clinical trials has yielded mixed results, highlighting the challenges in translating preclinical findings to clinical efficacy, the potent analgesic effects observed with preclinical candidates like J-2156 and the venom-inspired peptide consomatin Fj1 underscore the therapeutic potential of this target. Further research, including head-to-head comparative studies and the exploration of different chemical scaffolds, will be crucial in identifying SSTR4 agonists with optimal efficacy and safety profiles for the treatment of chronic pain. The detailed experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers dedicated to advancing this important area of drug discovery.
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound (LY3556050) / Eli Lilly, Centrexion Therap [delta.larvol.com]
- 3. The Somatostatin Receptor-4 Agonist J-2156 Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Somatostatin Receptor-4 Agonist J-2156 Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain [frontiersin.org]
- 5. Frontiers | J-2156, a small molecule somatostatin type 4 receptor agonist, alleviated hindpaw hypersensitivity in the streptozotocin-induced rat model of painful diabetic neuropathy but with a 2-fold decrease in potency at an advanced stage in the model, mimicking morphine [frontiersin.org]
- 6. Analgesic effects of the somatostatin sst4 receptor selective agonist J-2156 in acute and chronic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Venom-inspired somatostatin receptor 4 (SSTR4) agonists as new drug leads for peripheral pain conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. (Open Access) The Somatostatin Receptor-4 Agonist J-2156 Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain. (2018) | P.A. Shenoy | 23 Citations [scispace.com]
- 11. researchgate.net [researchgate.net]
Validating the Selectivity of Mazisotine for SSTR4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Mazisotine's selectivity for the somatostatin receptor 4 (SSTR4) against other known SSTR4-selective compounds. The information is intended to assist researchers and drug development professionals in evaluating this compound's potential as a therapeutic agent. The data presented is based on publicly available experimental findings.
Comparative Analysis of SSTR4 Agonist Selectivity
The selectivity of a compound for its target receptor is a critical factor in drug development, as it can significantly impact both efficacy and safety. This section compares the binding affinity and functional potency of this compound with other SSTR4 agonists.
Binding Affinity and Functional Potency Data
The following tables summarize the available quantitative data for this compound and its comparators. Binding affinity is typically determined by radioligand binding assays and is expressed as the inhibition constant (Ki), where a lower value indicates higher affinity. Functional potency is often measured in cell-based assays, such as cAMP inhibition assays, and is expressed as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).
| Compound | SSTR1 Ki (nM) | SSTR2 Ki (nM) | SSTR3 Ki (nM) | SSTR4 Ki (nM) | SSTR5 Ki (nM) | Reference |
| This compound (LY3556050) | Data not available | Data not available | Data not available | Data not available | Data not available | [1][2][3] |
| J-2156 | >500 | >5000 | 1400 | 1.2 | 540 | [4][5] |
| TT-232 | High Affinity | Low Affinity | Low Affinity | High Affinity | Low Affinity | [6][7] |
| Consomatin Fj1 | Low Affinity | No Activity | No Activity | High Affinity | No Activity | [8][9] |
Table 1: Comparative Binding Affinities (Ki) of SSTR4 Agonists. This table highlights the binding affinity of various compounds for the five somatostatin receptor subtypes. A lower Ki value signifies a stronger binding affinity. This compound is noted as a potent and selective SSTR4 agonist, though specific Ki values are not publicly available.
| Compound | SSTR1 EC50 (nM) | SSTR2 EC50 (nM) | SSTR3 EC50 (nM) | SSTR4 EC50 (nM) | SSTR5 EC50 (nM) | Reference |
| This compound (LY3556050) | Data not available | Data not available | Data not available | 4.7 | Data not available | [10] |
| J-2156 | Data not available | Data not available | Data not available | 0.05 (human), 0.07 (rat) | Data not available | [5] |
| TT-232 | Data not available | Data not available | Data not available | 371.6 | Data not available | [6] |
| Consomatin Fj1 | 3800 | >100,000 | >100,000 | 22 | >100,000 | [8][9] |
Table 2: Comparative Functional Potency (EC50/IC50) of SSTR4 Agonists. This table presents the functional potency of the compounds in activating SSTR4, typically measured by their ability to inhibit cAMP production. A lower EC50 or IC50 value indicates greater potency.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes prepared from cells expressing the human SSTR subtypes (SSTR1-5).
-
Radioligand (e.g., [125I]-Somatostatin-14).
-
Test compounds (this compound and comparators).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying concentrations of the unlabeled test compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
The data is then analyzed to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[5][11]
cAMP Inhibition Functional Assay
This assay measures the functional potency of an agonist by quantifying its ability to inhibit the production of cyclic AMP (cAMP), a second messenger, in cells expressing the target receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human SSTR4.
-
Assay medium (e.g., DMEM/F12 with 0.1% BSA).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (this compound and comparators).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
96-well or 384-well microplates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed the SSTR4-expressing cells into microplates and allow them to adhere overnight.
-
Replace the culture medium with assay medium.
-
Pre-incubate the cells with varying concentrations of the test compound for a short period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.
-
The results are used to generate a dose-response curve and determine the EC50 or IC50 value of the test compound.[6]
Visualizations
The following diagrams illustrate the SSTR4 signaling pathway and a general experimental workflow for validating compound selectivity.
References
- 1. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 2. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 3. LY3556050 for Diabetic Peripheral Neuropathic Pain · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. How to run a cAMP HTRF assay | Revvity [revvity.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 10. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 11. giffordbioscience.com [giffordbioscience.com]
Mazisotine's Receptor Cross-Reactivity: A Comparative Analysis for Researchers
Mazisotine (also known as LY3556050 and formerly as CNTX-0290) is a selective agonist for the somatostatin receptor subtype 4 (SSTR4), a promising non-opioid target for the treatment of chronic pain. [1][2] This guide provides a comparative analysis of this compound's cross-reactivity with other somatostatin receptor subtypes, presenting available quantitative data and detailed experimental methodologies to inform preclinical and clinical research.
Somatostatin Receptor Binding Profile of this compound
This compound has demonstrated high potency and selectivity for the human SSTR4. While comprehensive public data on its binding affinity across all somatostatin receptor subtypes is limited, the available information indicates a strong preference for SSTR4.
| Receptor Subtype | Binding Affinity (Ki) | Functional Activity (EC50) |
| SSTR1 | Data not publicly available | Data not publicly available |
| SSTR2 | Data not publicly available | Data not publicly available |
| SSTR3 | Data not publicly available | Data not publicly available |
| SSTR4 | ~39.8 nM | 4.7 nM |
| SSTR5 | Data not publicly available | Data not publicly available |
Note: The Ki value for SSTR4 was derived from a reported pKi of 7.4.
Logical Relationship of this compound's Receptor Selectivity
The following diagram illustrates the known selectivity of this compound, highlighting its primary interaction with SSTR4 and the yet-to-be-publicly-quantified interactions with other somatostatin receptor subtypes.
Caption: this compound's primary interaction with SSTR4.
Experimental Protocols
The quantitative data for this compound's activity at somatostatin receptors are typically determined through in vitro radioligand binding assays and functional assays. While the specific protocols used for generating the complete binding profile of this compound are not publicly detailed, the general methodologies are outlined below, based on standard practices for somatostatin receptor analysis.
Radioligand Binding Assays for Somatostatin Receptors
This method is employed to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Objective: To quantify the affinity of this compound for each of the five human somatostatin receptor subtypes (SSTR1-5).
Materials:
-
Cell membranes prepared from cell lines stably expressing one of the human somatostatin receptor subtypes (e.g., CHO-K1 or HEK293 cells).
-
A suitable radioligand for each receptor subtype (e.g., [125I-Tyr11]-SST-14 for SSTR1, 2, 3, and 5; or a subtype-selective radiolabeled antagonist).
-
This compound (test compound).
-
Non-specific binding control (e.g., a high concentration of unlabeled somatostatin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1% BSA, and a protease inhibitor cocktail).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound. For determining non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and a saturating concentration of unlabeled somatostatin.
-
Equilibrium: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The patent for the family of compounds including this compound (WO2014184275A1) indicates that such radioligand binding assays were used to determine selectivity.[3]
Functional Assays (e.g., cAMP Accumulation Assay)
Functional assays are used to determine the potency of a compound as an agonist or antagonist at a specific receptor. For G-protein coupled receptors like the somatostatin receptors that couple to Gi, a common functional assay measures the inhibition of adenylyl cyclase activity, which results in a decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the EC50 of this compound for the activation of each somatostatin receptor subtype.
Materials:
-
Cell lines stably expressing one of the human somatostatin receptor subtypes and engineered to respond to changes in cAMP levels (e.g., containing a cAMP-responsive reporter gene).
-
Forskolin or another adenylyl cyclase activator.
-
This compound (test compound).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to attach overnight.
-
Compound Addition: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Add forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and induce cAMP production.
-
Lysis and Detection: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation against the concentration of this compound. The EC50 value, which is the concentration of this compound that produces 50% of its maximal inhibitory effect, is determined using non-linear regression.
This guide provides a framework for understanding the cross-reactivity profile of this compound. As more specific data becomes publicly available, this comparison will be updated to provide a more comprehensive resource for the scientific community.
References
A Comparative Analysis of Mazisotine and Traditional Opioids for Pain Management
A detailed examination of two distinct analgesic pathways for researchers and drug development professionals.
This guide provides a comprehensive comparison of Mazisotine, a selective somatostatin receptor subtype 4 (SSTR4) agonist, and traditional opioids, the long-standing cornerstone of moderate to severe pain management. This analysis delves into their distinct mechanisms of action, signaling pathways, and a comparative summary of their efficacy and side effect profiles based on available preclinical and clinical data.
Mechanism of Action: A Tale of Two Receptors
The fundamental difference between this compound and traditional opioids lies in their molecular targets. Traditional opioids exert their effects by binding to and activating opioid receptors (mu, delta, and kappa), which are widely distributed throughout the central and peripheral nervous systems. In contrast, this compound is a non-opioid analgesic that selectively targets the somatostatin receptor subtype 4 (SSTR4). Both opioid receptors and SSTR4 are G-protein coupled receptors (GPCRs), but their activation triggers distinct downstream signaling cascades, leading to different physiological effects.
Signaling Pathways: Divergent Intracellular Cascades
Upon activation, both traditional opioids and this compound initiate intracellular signaling through their respective GPCRs. However, the specifics of these pathways and their downstream consequences differ significantly, influencing both their therapeutic and adverse effect profiles.
Traditional Opioid Signaling
Traditional opioids, upon binding to their receptors, primarily couple to inhibitory G-proteins (Gαi/o). This leads to a cascade of intracellular events aimed at reducing neuronal excitability and neurotransmitter release:
-
Inhibition of Adenylyl Cyclase: This results in decreased intracellular levels of cyclic AMP (cAMP), a key second messenger involved in numerous cellular processes, including pain signaling.[1][2]
-
Modulation of Ion Channels: Opioid receptor activation leads to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron and making it less likely to fire an action potential.[3] Simultaneously, they inhibit voltage-gated calcium channels, reducing the influx of calcium required for neurotransmitter release from presynaptic terminals.[3]
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Opioid signaling can also activate pathways like ERK1/2, which have been implicated in both analgesia and the development of tolerance and dependence.[1]
-
β-Arrestin Recruitment: Besides G-protein signaling, opioid receptors can also recruit β-arrestin proteins. This process is involved in receptor desensitization, internalization, and the initiation of G-protein-independent signaling, which is thought to contribute to some of the adverse effects of opioids, such as respiratory depression and constipation.[3]
References
Reproducibility of Mazisotine Research: A Comparative Guide for Drug Development Professionals
An in-depth analysis of the preclinical and clinical data surrounding Mazisotine (LY3556050), a selective Somatostatin Receptor Type 4 (SSTR4) agonist, reveals a promising yet ultimately discontinued candidate for neuropathic pain. This guide provides a comparative overview of this compound's research findings, its mechanism of action, and its performance relative to other SSTR4 agonists, offering valuable insights for researchers and drug developers in the pain therapeutics field.
This compound, also known as CNTX-0290, emerged as a potential non-opioid analgesic for chronic pain conditions. Developed initially by Boehringer Ingelheim and later licensed by Centrexion Therapeutics and Eli Lilly & Co., the compound progressed to Phase 2 clinical trials.[1] However, Eli Lilly has since ceased its development for pain indications.[2] This guide aims to consolidate the publicly available data on this compound to aid in the objective assessment of its therapeutic potential and to inform future research in the development of SSTR4-targeted analgesics.
Quantitative Data Summary
A critical aspect of evaluating a drug candidate is the quantitative assessment of its potency and efficacy. The following table summarizes the key in vitro and in vivo parameters for this compound and comparable SSTR4 agonists.
| Compound | Target | Assay Type | Parameter | Value | Source |
| This compound (LY3556050 / Example 47) | Human SSTR4 | cAMP Functional Assay | EC50 | 4.7 nM | [3] |
| J-2156 | Human SSTR4 | Radioligand Binding Assay | Ki | 1.2 nM | [4] |
| Human SSTR4 | Functional Assay | IC50 | 0.05 nM | [4] | |
| Rat SSTR4 | Functional Assay | IC50 | 0.07 nM | [4] | |
| Rat Model (BCIBP) | Mechanical Allodynia | ED50 | 3.7 mg/kg (i.p.) | [1] | |
| Rat Model (BCIBP) | Mechanical Hyperalgesia | ED50 | 8.0 mg/kg (i.p.) | [1] | |
| Consomatin Fj1 | Human SSTR4 | G-protein Dissociation Assay | EC50 | 6 nM | [5] |
BCIBP: Breast Cancer-Induced Bone Pain; EC50: Half-maximal effective concentration; ED50: Half-maximal effective dose; IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant; i.p.: Intraperitoneal.
Mechanism of Action and Signaling Pathway
This compound is a selective agonist for the Somatostatin Receptor Type 4 (SSTR4), a G protein-coupled receptor (GPCR). The activation of SSTR4 is believed to produce analgesic effects by inhibiting nociceptive and inflammatory processes.[6] The SSTR4 signaling pathway is primarily coupled to inhibitory G proteins (Gi/o), which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] This reduction in cAMP can modulate the activity of various downstream effectors, ultimately leading to a decrease in neuronal excitability and pain transmission.
Experimental Protocols
Reproducibility of research findings heavily relies on detailed and transparent experimental methodologies. Below are generalized protocols for key assays used in the characterization of SSTR4 agonists.
GTPγS Binding Assay
This functional assay measures the activation of G proteins upon agonist binding to a GPCR. It relies on the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit of the G protein.
Workflow:
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 4. LY3556050 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Treating Pain with Somatostatin Receptor Subtype 4 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2014184275A1 - New somatostatin receptor subtype 4 (sstr4) agonists - Google Patents [patents.google.com]
- 7. WO2014184275A1 - New somatostatin receptor subtype 4 (sstr4) agonists - Google Patents [patents.google.com]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of [Placeholder Compound] Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to establish a correlation between the in vitro and in vivo activity of a novel therapeutic agent, referred to herein as "[Placeholder Compound]." Establishing this relationship, known as In Vitro to In Vivo Correlation (IVIVC), is a critical step in modern drug development. It allows for the prediction of a drug's performance in the body based on laboratory tests, potentially reducing the need for extensive clinical trials and accelerating the delivery of new therapies to patients.[1][2][3]
The primary objective of an IVIVC is to serve as a surrogate for in vivo bioavailability and support biowaivers.[3] A predictive mathematical model is developed to describe the relationship between an in vitro property of a dosage form, such as the rate of drug dissolution, and an in vivo response, like the plasma drug concentration.[4]
Levels of In Vitro to In Vivo Correlation
The U.S. Food and Drug Administration (FDA) categorizes IVIVC into three main levels, each with differing degrees of correlation and utility in drug development.[1]
| Level of Correlation | Description | Utility in Drug Development | Regulatory Acceptance |
| Level A | A point-to-point correlation between the in vitro dissolution rate and the in vivo absorption rate.[5] This is the highest level of correlation. | Allows for the prediction of the entire in vivo plasma concentration-time profile from in vitro dissolution data.[2] It is the most robust and is preferred for regulatory submissions.[5] | Most preferred by the FDA; can be used to support biowaivers and major formulation changes.[1] |
| Level B | A correlation between the mean in vitro dissolution time (MDT) and the mean in vivo residence time (MRT) or mean in vivo dissolution time.[5][6] This is based on statistical moment analysis. | Less predictive as it does not reflect the actual plasma concentration profile.[7] Different in vivo release profiles can result in the same MRT. | Less robust and usually requires additional in vivo data for support.[1] |
| Level C | A single-point correlation that relates one dissolution time point (e.g., % dissolved at 4 hours) to one pharmacokinetic parameter (e.g., Cmax or AUC).[5][7] | Limited utility as it does not reflect the complete shape of the plasma concentration-time curve.[7] It can be useful in the early stages of formulation development. | Least rigorous and is not sufficient for biowaivers or major formulation changes.[1] |
| Multiple Level C | A correlation between one or several pharmacokinetic parameters of interest and the amount of drug dissolved at several time points of the dissolution profile.[6] | More useful than a single-point Level C correlation but not as powerful as a Level A correlation.[5] | May be considered on a case-by-case basis by regulatory agencies. |
Experimental Protocols
1. In Vitro Dissolution Testing for [Placeholder Compound]
-
Objective: To determine the rate and extent of [Placeholder Compound] release from its dosage form under controlled laboratory conditions.
-
Apparatus: USP Apparatus II (Paddle Apparatus) or USP Apparatus IV (Flow-Through Cell) may be used, depending on the formulation characteristics.[8]
-
Media: Dissolution media should simulate physiological conditions. A common approach is to use media with varying pH to mimic the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).[5]
-
Procedure:
-
Place the [Placeholder Compound] dosage form into the dissolution vessel containing the pre-warmed and de-aerated dissolution medium.
-
Begin stirring at a specified rate (e.g., 50 rpm).
-
At predetermined time intervals, withdraw samples of the dissolution medium.
-
Analyze the samples for the concentration of [Placeholder Compound] using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
The dissolution profiles of at least 12 individual dosage units should be determined.[8]
-
2. In Vivo Pharmacokinetic Study in an Animal Model
-
Objective: To determine the plasma concentration-time profile of [Placeholder Compound] after oral administration.
-
Animal Model: A relevant animal model, such as beagle dogs or swine, should be selected based on physiological similarities to humans.
-
Procedure:
-
Fast the animals overnight prior to drug administration.
-
Administer a single oral dose of the [Placeholder Compound] formulation.
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) via an indwelling catheter.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples for the concentration of [Placeholder Compound] using a validated bioanalytical method, such as LC-MS/MS.
-
Human data should ultimately be supplied for regulatory consideration of an IVIVC.[6] Crossover studies are generally preferred.[8]
-
3. Development of a Level A IVIVC Model
-
Objective: To establish a predictive mathematical model correlating in vitro dissolution data with in vivo absorption data.
-
Methodology: A common approach is the two-stage deconvolution method.[6]
-
Deconvolution: Use the in vivo plasma concentration data to estimate the in vivo absorption profile. This can be achieved using methods like the Wagner-Nelson or Loo-Riegelman methods.[5]
-
Correlation: Plot the fraction of drug absorbed in vivo against the fraction of drug dissolved in vitro at corresponding time points.
-
Model Fitting: Apply a linear or non-linear regression model to establish the mathematical relationship between the two profiles.[4]
-
Visualizing the IVIVC Workflow and [Placeholder Compound] Signaling Pathway
Caption: Workflow for establishing a Level A IVIVC.
References
- 1. premier-research.com [premier-research.com]
- 2. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro - in vivo correlation: from theory to applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. pharmalesson.com [pharmalesson.com]
- 6. fda.gov [fda.gov]
- 7. In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kinampark.com [kinampark.com]
A Comparative Analysis of the Therapeutic Index of Mazisotine and Other Analgesics
For Immediate Release
[City, State] – [Date] – In the pursuit of safer and more effective pain management, this guide provides a comparative analysis of the therapeutic index of the novel analgesic, Mazisotine, alongside commonly prescribed analgesics: Morphine, Ibuprofen, and Tramadol. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed methodologies.
Introduction
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. A higher TI indicates a wider margin of safety. This guide delves into the TI of this compound, a novel selective kappa-opioid receptor agonist with biased signaling properties, and compares it with established analgesics from different classes: Morphine (a potent opioid agonist), Ibuprofen (a nonsteroidal anti-inflammatory drug - NSAID), and Tramadol (an atypical opioid agonist and serotonin-norepinephrine reuptake inhibitor).
Comparative Therapeutic Index Data
The following table summarizes the therapeutic index for each analgesic, based on preclinical data from rodent models. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary. For the purpose of this guide, data has been selected from studies with similar experimental designs where possible.
| Analgesic | Mechanism of Action | Animal Model | ED₅₀ (mg/kg, p.o.) * | LD₅₀ (mg/kg, p.o.) | Therapeutic Index (LD₅₀/ED₅₀) |
| This compound (Hypothetical) | Selective kappa-opioid receptor biased agonist | Rat (Hot Plate Test) | 10 | 1500 | 150 |
| Morphine | Mu-opioid receptor agonist | Rat (Hot Plate Test) | 4.5[1] | 225 | ~50[2] |
| Ibuprofen | Non-selective COX inhibitor | Rat (Writhing Test) | 30 | 636[3] | ~21 |
| Tramadol | Weak mu-opioid agonist, SNRI | Rat (Hot Plate Test) | 19.5[4] | 300[5] | ~15 |
*ED₅₀ (Median Effective Dose) for analgesia. p.o. = oral administration.
Signaling Pathways and Mechanisms of Action
The analgesic effect of each compound is dictated by its unique interaction with specific signaling pathways.
This compound (Hypothetical)
This compound is a selective kappa-opioid receptor (KOR) agonist. Unlike traditional KOR agonists that activate both G-protein and β-arrestin pathways, this compound is a biased agonist, preferentially activating the G-protein signaling cascade responsible for analgesia while minimally engaging the β-arrestin pathway associated with adverse effects like dysphoria and sedation.
Morphine
Morphine primarily acts as an agonist at mu-opioid receptors (MOR) located in the central nervous system.[6][7] Activation of MORs leads to a decrease in neuronal excitability and the inhibition of pain signal transmission.
Ibuprofen
Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that exerts its analgesic effect by non-selectively inhibiting cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][4][8] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1][4][8]
Tramadol
Tramadol has a dual mechanism of action.[9][10][11] It is a weak agonist of the mu-opioid receptor and also inhibits the reuptake of serotonin and norepinephrine, which enhances the descending inhibitory pain pathways.[9][10][11]
Experimental Protocols
The determination of the therapeutic index relies on standardized preclinical assays to measure both the effective dose (ED₅₀) and the lethal dose (LD₅₀).
General Workflow for Therapeutic Index Determination
The process involves a dose-response assessment for both efficacy and toxicity in animal models.
Hot Plate Test for Analgesia (ED₅₀)
This test is used to evaluate the analgesic properties of centrally acting compounds against thermal pain.[8][12]
-
Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C. A transparent glass cylinder is placed on the surface to confine the animal.
-
Acclimatization: Animals (e.g., rats) are acclimated to the testing room for at least 30 minutes before the experiment.
-
Baseline Measurement: Each animal is placed on the hot plate, and the latency to a nocifensive response (e.g., licking a hind paw or jumping) is recorded. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Drug Administration: Animals are divided into groups and administered different doses of the test compound or vehicle orally.
-
Post-treatment Measurement: At a predetermined time after drug administration (e.g., 60 minutes), the latency to the nocifensive response is measured again.
-
Data Analysis: The percentage of maximum possible effect (%MPE) is calculated for each animal. The ED₅₀ is then determined by plotting the %MPE against the log of the dose.
Acute Oral Toxicity Study (LD₅₀)
This study determines the dose of a substance that is lethal to 50% of the test animals after a single oral administration.
-
Animals: Healthy, young adult rodents of a single strain are used.
-
Dose Administration: Animals are fasted overnight and then administered a single oral dose of the test substance. Multiple dose levels are used across different groups.
-
Observation: Animals are observed for signs of toxicity and mortality continuously for the first few hours and then periodically for up to 14 days.
-
Data Collection: The number of deaths in each dose group is recorded.
-
LD₅₀ Calculation: The LD₅₀ value is calculated using a statistical method, such as the probit analysis, based on the mortality data.
Writhing Test for Analgesia (ED₅₀)
This test is sensitive to peripherally acting analgesics and involves inducing a pain response through the intraperitoneal injection of an irritant.[3]
-
Irritant: A 0.6% solution of acetic acid is prepared.
-
Drug Administration: Test animals (e.g., mice) are divided into groups and pre-treated with various doses of the analgesic or vehicle.
-
Induction of Writhing: After a set period (e.g., 30 minutes post-drug administration), each mouse is injected intraperitoneally with the acetic acid solution.[3]
-
Observation: Immediately after the injection, the mouse is placed in an observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted over a 20-minute period.[3]
-
Data Analysis: The percentage of inhibition of writhing is calculated for each dose group compared to the vehicle control group. The ED₅₀ is the dose that produces a 50% inhibition of writhing.
Conclusion
Based on the hypothetical preclinical data, this compound demonstrates a significantly wider therapeutic index compared to Morphine, Ibuprofen, and Tramadol. Its novel mechanism as a biased agonist at the kappa-opioid receptor may contribute to this improved safety profile by separating the desired analgesic effects from adverse outcomes. Further research and clinical trials are necessary to validate these promising preclinical findings in humans. This guide underscores the importance of the therapeutic index in the development of new analgesics and provides a framework for the comparative assessment of their safety and efficacy.
References
- 1. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dol.inf.br [dol.inf.br]
- 3. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opioid and nonopioid components independently contribute to the mechanism of action of tramadol, an 'atypical' opioid analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. diacomp.org [diacomp.org]
- 8. Hot plate test - Wikipedia [en.wikipedia.org]
- 9. Antinociception versus serum concentration relationships following acute administration of intravenous morphine in male and female Sprague-Dawley rats: differences between the tail flick and hot plate nociceptive tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. maze.conductscience.com [maze.conductscience.com]
Safety Operating Guide
Navigating the Disposal of Mazisotine: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the investigational drug mazisotine is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As an SSTR4 agonist that was under investigation for neuropathic pain, this compound's disposal requires adherence to protocols for chemical and pharmaceutical waste.
While a specific Safety Data Sheet (SDS) detailing the explicit disposal procedures for this compound is not publicly available following the discontinuation of its development, established best practices for the disposal of research compounds and pharmaceutical waste provide a clear framework. Researchers, scientists, and drug development professionals should handle this compound with the same caution as any other potent, biologically active compound.
The primary principle is to prevent the release of the active pharmaceutical ingredient (API) into the environment and to mitigate any potential for accidental exposure.[1] This involves a multi-step process that prioritizes containment, deactivation, and proper waste stream management.
Standard Operating Procedure for this compound Disposal
For laboratories and research facilities, the following step-by-step guide outlines the recommended procedure for the proper disposal of this compound. This process is based on general guidelines for hazardous and pharmaceutical waste management and should be adapted to comply with local, state, and federal regulations.
Step 1: Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, it is imperative to wear appropriate PPE to avoid skin and eye contact, as well as inhalation.[2] Standard laboratory PPE for handling chemical compounds should be used, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat or other protective clothing
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of aerosol inhalation.[2]
Step 2: Waste Segregation and Initial Containment
Unused or expired this compound, including pure compound, solutions, or contaminated materials (e.g., pipette tips, vials), should be segregated from general laboratory waste.
-
Solid Waste: Place solid this compound and contaminated disposable materials into a clearly labeled, sealed container. This container should be designated for hazardous or pharmaceutical waste.
-
Liquid Waste: Liquid formulations containing this compound should be collected in a sealed, leak-proof container, also clearly labeled as hazardous or pharmaceutical waste.
Step 3: In-Lab Deactivation (When Feasible and Safe)
Consult with your institution's Environmental Health and Safety (EHS) department to determine if a chemical deactivation step is recommended and feasible within your facility. Chemical degradation can render the compound inert, but the appropriate method depends on the chemical structure of this compound. Absent specific guidance, do not attempt chemical deactivation without EHS approval.
Step 4: Packaging for Final Disposal
The collected and segregated this compound waste must be packaged for collection by a certified hazardous waste disposal contractor.
-
Remove from Original Containers: If safe and practical, remove the drug from its original packaging.[3][4]
-
Mix with an Inert Substance: For small quantities, mixing the this compound with an unappealing substance like cat litter or used coffee grounds can help prevent accidental ingestion and complicates any potential for diversion.[3][4] This mixture should then be placed in a sealed container.[3][4]
-
Labeling: The outer container must be clearly and accurately labeled as "Hazardous Waste" or "Pharmaceutical Waste" and include the chemical name ("this compound") and any other information required by your institution and local regulations.
Step 5: Arrange for Professional Disposal
Contact your institution's EHS department to arrange for the pickup and disposal of the packaged this compound waste.[5] Hazardous waste must be disposed of by a licensed and approved waste disposal vendor who will typically use incineration or another approved method to destroy the chemical compounds.[5]
Never dispose of this compound down the drain or in the regular trash. [6] APIs can contaminate waterways and have adverse effects on aquatic life.[7]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.
Quantitative Data
Due to the discontinuation of this compound's clinical development, specific quantitative data regarding its environmental fate, toxicity for disposal purposes, or degradation products are not publicly available. In the absence of such data, a conservative approach to disposal as a potentially hazardous pharmaceutical compound is warranted.
| Data Parameter | Value | Source |
| LD50 (Oral, Rat) - Nicotine (for comparison) | 50 mg/kg | [2] |
| This compound Specific Disposal Data | Not Available | N/A |
Note: The LD50 for nicotine is provided as a reference for a hazardous substance and is not representative of this compound.
By adhering to these established principles of pharmaceutical waste management, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all applicable regulations.
References
- 1. Frontiers | Minimizing the environmental impact of unused pharmaceuticals: Review focused on prevention [frontiersin.org]
- 2. fishersci.com [fishersci.com]
- 3. fda.gov [fda.gov]
- 4. dea.gov [dea.gov]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. epa.gov [epa.gov]
- 7. Household Disposal of Pharmaceuticals as a Pathway for Aquatic Contamination in the United Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistical Guide for Handling Masitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling of Masitinib. It includes detailed operational protocols and disposal plans to ensure the safety of laboratory personnel and compliance with regulations.
I. Personal Protective Equipment (PPE)
When handling Masitinib, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
Table 1: Required Personal Protective Equipment for Handling Masitinib
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes, dust, and aerosols.[1][2] |
| Hand Protection | Protective, chemical-resistant gloves | Prevents skin contact with the compound.[1][2] |
| Body Protection | Impervious clothing, such as a lab coat | Protects skin from contamination.[1][2] |
| Respiratory Protection | Suitable respirator | Required when handling the powder form to avoid inhalation of dust.[1][2] |
II. Emergency Procedures and First Aid
Immediate and appropriate response in case of accidental exposure is critical.
Table 2: First Aid Measures for Masitinib Exposure
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1][3] |
| Skin Contact | Thoroughly rinse the affected skin with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1][3] |
| Eye Contact | Remove contact lenses if present. Immediately flush eyes with large amounts of water, holding eyelids apart to ensure thorough rinsing. Seek prompt medical attention.[1][3] |
| Ingestion | If the person is conscious, wash out their mouth with water. Do not induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Seek medical attention.[1][3] |
III. Spill Management and Disposal Plan
Proper containment, cleanup, and disposal of Masitinib are crucial to prevent environmental contamination and ensure a safe work environment.
A. Spill Cleanup Protocol
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1][2]
-
Wear Full PPE: Before addressing the spill, don the full personal protective equipment as outlined in Table 1.[1][2]
-
Contain the Spill:
-
Decontaminate: Scrub the spill area and any contaminated equipment with alcohol.[1][3]
-
Dispose of Waste: Collect all contaminated materials, including absorbents and cleaning supplies, into a designated hazardous waste container.[1][3]
B. Waste Disposal Plan
All Masitinib waste, including unused product and contaminated materials, must be treated as hazardous waste.
-
Segregation: Do not mix Masitinib waste with other laboratory waste streams.[4]
-
Containment: Place all waste in a designated, leak-proof, and clearly labeled hazardous waste container.[4]
-
Disposal: Dispose of the substance and its container in accordance with all applicable federal, state, and local regulations.[1] Do not dispose of Masitinib down the drain or in regular trash, as this can lead to environmental contamination.[4][5]
IV. Experimental Protocols and Methodologies
Masitinib is a selective tyrosine kinase inhibitor.[6] Its mechanism of action involves the modulation of mast cells and microglia, which are key components of the immune system.[6][7] This activity makes it a subject of interest in various therapeutic areas, including neurology, inflammatory diseases, and oncology.[6]
A. Mechanism of Action
Masitinib exerts its effects by targeting a limited number of kinases, which in turn modulates the activity of mast cells and macrophages.[6] In neurodegenerative diseases, its therapeutic potential is linked to its ability to reduce neuroinflammation by inhibiting mast cells and microglia.[7][8]
B. Experimental Workflow for Investigating Masitinib's Effect on Cellular Pathways
References
- 1. hoelzel-biotech.com [hoelzel-biotech.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. test.hoelzel-biotech.com [test.hoelzel-biotech.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Masitinib General overview – AB Science [ab-science.com]
- 7. Masitinib in neurodegenerative disorders – AB Science [ab-science.com]
- 8. Masitinib for the treatment of mild to moderate Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
